Methyl Nonadeca-10,13-dienoate (C19:2 ME): Physicochemical Characterization and Methodological Integration in High-Resolution Lipidomics
Executive Summary In the field of high-resolution lipidomics and drug biomarker discovery, the accurate quantification of polyunsaturated fatty acids (PUFAs) in complex biological matrices is a persistent analytical chal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the field of high-resolution lipidomics and drug biomarker discovery, the accurate quantification of polyunsaturated fatty acids (PUFAs) in complex biological matrices is a persistent analytical challenge. The cornerstone of a robust gas chromatography-mass spectrometry (GC-MS) or flame ionization detection (GC-FID) workflow is the selection of an optimal internal standard (IS).
Methyl nonadeca-10,13-dienoate (also known as C19:2 ME) serves this exact purpose. Because mammalian lipid biosynthesis relies on the iterative condensation of two-carbon (Acetyl-CoA) units, endogenous fatty acids are overwhelmingly even-chained (e.g., C16, C18, C20). The odd-chain, di-unsaturated structure of C19:2 ensures it is virtually absent from baseline biological samples, providing a pristine, interference-free analytical signal for lipid profiling[1].
Physicochemical Profiling & Molecular Identity
Accurate quantification requires a deep understanding of the standard's physical properties, as these dictate its partitioning behavior during biphasic liquid-liquid extractions and its volatility during GC-MS analysis. Below is the consolidated physicochemical profile of Methyl nonadeca-10,13-dienoate.
Table 1: Chemical and Structural Properties
Property
Value
Scientific Relevance
IUPAC Name
Methyl (10Z,13Z)-nonadeca-10,13-dienoate
Defines the cis-geometry of the double bonds, critical for biological mimicry.
High lipophilicity ensures >99% recovery in the organic phase during Folch extraction[3].
SMILES
O=C(OC)CCCCCCCCC=CCC=CCCCCC
Utilized for in silico retention time modeling[2].
Structural Causality in Experimental Design
Why choose a dienoate (C19:2) over a saturated odd-chain fatty acid (like C19:0)?
The causality lies in the chemical kinetics of sample preparation. PUFAs are highly susceptible to auto-oxidation and degradation during the harsh acidic or basic conditions of transesterification. By utilizing an internal standard that also contains multiple double bonds, the IS mimics the degradation kinetics and extraction recovery rates of the target endogenous PUFAs (such as linoleic acid, C18:2, or arachidonic acid, C20:4) far better than a saturated analog. This structural homology creates a self-validating quantification system ; if the C19:2 standard degrades by 5% during sample prep, the mathematical normalization automatically corrects for a similar 5% loss in the target endogenous C18:2 analytes.
To ensure scientific integrity and reproducibility, the following protocol details the integration of C19:2 ME into a standard lipidomic workflow[5].
Step-by-Step Methodology
Internal Standard Preparation: Prepare a stock solution of C19:2 ME at 1.0 mg/mL in GC-grade toluene. Dilute to a working concentration of 50 µg/mL.
Causality: Toluene prevents the premature hydrolysis of the methyl ester while ensuring complete solubility of the highly lipophilic compound.
Sample Spiking: Aliquot 100 µL of biological plasma into a borosilicate glass tube. Immediately spike with 10 µL of the C19:2 ME working solution.
Causality: Spiking before extraction ensures that any volumetric losses or emulsion formations during phase separation apply equally to both the endogenous lipids and the IS, allowing for perfect mathematical normalization.
Biphasic Lipid Extraction (Folch Method): Add 2 mL of a Chloroform:Methanol (2:1, v/v) mixture. Vortex for 60 seconds, then add 400 µL of LC-MS grade water to induce phase separation. Centrifuge at 3000 x g for 10 minutes. Extract the lower organic (chloroform) phase.
Transesterification: Evaporate the organic phase under a gentle stream of nitrogen. Add 1 mL of 14% Boron Trifluoride (
) in methanol and heat at 80°C for 60 minutes.
Causality:
acts as a Lewis acid catalyst. It protonates the carbonyl oxygen of lipid-bound fatty acids, making the carbon highly electrophilic and susceptible to nucleophilic attack by methanol, yielding Fatty Acid Methyl Esters (FAMEs). Because C19:2 ME is already a methyl ester, it survives this step intact, validating the thermal stability of the diene structure during derivatization.
GC-MS Analysis: Inject 1 µL of the FAME extract into a GC-MS equipped with a highly polar capillary column (e.g., DB-FATWAX). The C19:2 ME will elute cleanly between C18:2 and C20:2 FAMEs.
Fig 1. GC-MS lipidomic workflow utilizing C19:2 as an internal standard for robust quantification.
Biological and Diagnostic Relevance of Odd-Chain Fatty Acids
Beyond its utility as an analytical standard, the metabolic pathway of odd-chain fatty acids (OCFAs) like C19:2 is of significant interest in drug development and metabolic research. Dietary OCFAs undergo mitochondrial beta-oxidation, sequentially cleaving two-carbon units until a three-carbon Propionyl-CoA remains. This Propionyl-CoA is converted to Methylmalonyl-CoA and eventually enters the TCA cycle as Succinyl-CoA. Monitoring the flux of C19-derived metabolites can serve as a biomarker probe for evaluating mitochondrial dysfunction, gut microbiome shifts, or metabolic disorders such as propionic acidemia[1][6].
Technical Guide: Differentiating C19:2 Isomers and Methyl Nonadeca-10,13-dienoate in Lipidomics
Executive Summary In high-precision lipidomics and pharmaceutical formulation, the distinction between general C19:2 isomers and the specific reference standard Methyl nonadeca-10,13-dienoate is critical. While "C19:2" r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In high-precision lipidomics and pharmaceutical formulation, the distinction between general C19:2 isomers and the specific reference standard Methyl nonadeca-10,13-dienoate is critical. While "C19:2" refers to a broad class of nonadecadienoic acid derivatives with varying double bond positions and geometries, Methyl nonadeca-10,13-dienoate (CAS 29204-30-6) is a distinct, synthetic odd-chain fatty acid methyl ester (FAME).
This guide delineates the structural, analytical, and functional differences between the two, establishing why the 10,13-isomer is the preferred internal standard (ISTD) for quantifying polyunsaturated fatty acids (PUFAs) in drug development and metabolic profiling.
Part 1: Structural & Chemical Distinctness[1][2]
To the uninitiated, "C19:2" is a shorthand notation. To the analytical chemist, it represents a spectrum of potential interferences.
The Specific Standard: Methyl nonadeca-10,13-dienoate
This molecule is a homolog of Linoleic Acid (C18:2 n-6). By extending the carboxyl end of Linoleic Acid by one carbon, the double bond positions shift from
Key Feature: It is biologically rare in mammalian systems, making it an ideal "blank" marker for quantification.
The Isomer Cloud: Generic C19:2
"C19:2 isomers" encompasses any methyl ester of a 19-carbon fatty acid with two double bonds. These naturally occur in trace amounts in specific bacterial membranes, algae, or insects, often via different biosynthetic pathways (e.g., alpha-oxidation of C20:2 or elongation of C17:2).
The core challenge in drug development lipidomics is ensuring your ISTD (Methyl nonadeca-10,13-dienoate) does not co-elute with endogenous C19:2 isomers or adjacent PUFAs.
Chromatographic Behavior
On high-polarity capillary columns (e.g., biscyanopropyl polysiloxane phases like HP-88 or BPX70), separation is governed by Equivalent Chain Length (ECL) .
Mechanism: Polar phases retard elution based on the number of double bonds and their proximity to the carboxyl group.
The Trap: A generic C19:2 isomer with double bonds closer to the carboxyl group (e.g.,
) will elute later than the standard, potentially overlapping with C20:0 or C20:1.
Mass Spectrometry Differentiation
While GC retention time is the primary filter, Mass Spectrometry (MS) provides structural confirmation.
Molecular Ion: Both the standard and isomers show
at m/z 308 .
McLafferty Rearrangement: The specific
structure yields diagnostic fragments distinct from conjugated isomers.
Differentiating Factor: The 10,13-isomer lacks the characteristic m/z peaks associated with "interrupted" conjugation found in some biological isomers.
Visualization: Analytical Decision Tree
The following diagram illustrates the logic flow for distinguishing the standard from background isomers.
Caption: Workflow for validating Methyl nonadeca-10,13-dienoate against endogenous interferences.
Part 3: Biological & Pharmacological Relevance[1][5]
Why does this distinction matter for drug development?
The "Blank" Slate for Quantification
In pharmacokinetic (PK) studies involving lipid-based drugs (e.g., Propofol, mRNA-LNP vaccines), accurate lipid quantification is mandatory.
Problem: Common ISTDs like C17:0 (Margaric acid) are now found in human plasma due to high dairy consumption.
Solution: Methyl nonadeca-10,13-dienoate is virtually absent in standard human diets and metabolic pathways. Its detection confirms the signal is purely from the internal standard, ensuring Trustworthiness in the data.
Lipid Nanoparticle (LNP) Engineering
Recent research into mRNA delivery systems utilizes specific ionizable lipids. The physicochemical properties (fluidity, transition temperature) of C19:2 isomers differ:
Cis-10,13 (Standard): Provides a specific "kink" geometry that modulates membrane fluidity similar to Linoleic acid but with slightly higher lipophilicity.
Trans-isomers: Rigidify the membrane, potentially altering drug release rates. Using the wrong isomer in formulation can lead to batch failure.
Part 4: Validated Experimental Protocol
Objective: Isolate and quantify PUFAs using Methyl nonadeca-10,13-dienoate as the ISTD, ensuring no interference from isomeric background.
Reagents
ISTD: Methyl nonadeca-10,13-dienoate (>99% purity, Larodan or equiv).
Calculate the Response Factor (RF) using a calibration mix containing C18:2 (Linoleic) and your C19:2 ISTD.
If
deviates by >5% between runs, check for injector discrimination or degradation of the C19:2 standard.
References
LIPID MAPS® Lipidomics Gateway. (2023). Structure Database: Fatty Acyls and Isomer Separation. Retrieved from [Link]
Christie, W. W. (2022). Mass Spectrometry of Fatty Acid Derivatives: Odd-Chain and Branched Fatty Acids. The LipidWeb. Retrieved from [Link]
PubChem. (2024). Compound Summary: Methyl 10,13-nonadecadienoate.[1][2] National Library of Medicine.[1] Retrieved from [Link]
Rezanka, T., & Sigler, K. (2009). Odd-numbered very-long-chain fatty acids from the microbial kingdom: biological role, analysis, and biosynthesis. Progress in Lipid Research. Retrieved from [Link]
Synthesis pathways for Methyl nonadeca-10,13-dienoate
Synthesis Pathways for Methyl Nonadeca-10,13-dienoate: A Comprehensive Technical Guide Executive Summary Methyl nonadeca-10,13-dienoate (the methyl ester of 10,13-nonadecadienoic acid) is a highly specialized C19 odd-cha...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis Pathways for Methyl Nonadeca-10,13-dienoate: A Comprehensive Technical Guide
Executive Summary
Methyl nonadeca-10,13-dienoate (the methyl ester of 10,13-nonadecadienoic acid) is a highly specialized C19 odd-chain polyunsaturated fatty acid (odd-PUFA). In lipidomics and drug development, this compound serves as a critical analytical standard and biochemical probe. It is utilized to evaluate mitochondrial beta-oxidation pathways involving the long-chain fatty acid transport protein 1 (FATP1) and carnitine O-palmitoyltransferase systems[1]. Furthermore, it has been deployed as a structural analog to linoleic acid to investigate the biogenesis of furanoid (F) acids in vivo[2], and has been identified as a key differential metabolite in dietary intervention studies regulating fatty acid metabolism[3].
As a Senior Application Scientist, I have structured this whitepaper to detail two orthogonal synthesis pathways for this molecule. Rather than merely listing reagents, this guide emphasizes the mechanistic causality behind each experimental choice, ensuring that your synthetic workflows are robust, scalable, and self-validating.
Section 1: Strategic Retrosynthetic Analysis
Structurally, 10,13-nonadecadienoic acid is exactly a one-carbon homologue of the abundant natural product linoleic acid (9,12-octadecadienoic acid). This structural relationship dictates two primary synthetic strategies:
Pathway A (Semi-Synthesis): A one-carbon homologation of linoleic acid at the carboxyl terminus.
Pathway B (De Novo Total Synthesis): A convergent cross-coupling approach to build the methylene-interrupted (skipped) diene from smaller aliphatic fragments.
Retrosynthetic pathways for Methyl nonadeca-10,13-dienoate via homologation or de novo synthesis.
Section 2: Pathway A - Semi-Synthesis via Cyanide Elongation
Strategic Rationale: This pathway is preferred when absolute stereochemical fidelity is required. By utilizing natural linoleic acid as the starting material, the challenging
geometry is perfectly conserved, avoiding the risk of -isomerization common in de novo diene synthesis.
Step-by-Step Methodology & Causality
Step 1: Reduction to Linoleyl Alcohol
Protocol: Dissolve linoleic acid in anhydrous THF. Slowly add to a suspension of Lithium Aluminum Hydride (
) in THF at 0°C. Reflux for 2 hours, then quench carefully with the Fieser method (, 15% , ).
Mechanistic Causality:
is chosen over milder reducing agents to ensure complete and rapid reduction of the carboxylate without affecting the isolated double bonds.
Validation Checkpoint: FT-IR must show the complete disappearance of the strong
stretch at ~1710 cm⁻¹ and the appearance of a broad stretch at ~3300 cm⁻¹.
Step 2: Activation via Mesylation
Protocol: Dissolve linoleyl alcohol in dichloromethane (DCM) with 1.5 equivalents of triethylamine (
). Dropwise add methanesulfonyl chloride (MsCl) at 0°C. Stir for 1 hour.
Mechanistic Causality: Mesylation is strictly preferred over halogenation (e.g., using
or ). Halogenation generates strong acidic byproducts that can trigger double-bond migration or isomerization in PUFAs. Mesylation proceeds under mildly basic conditions, preserving the skipped diene.
Step 3: Cyanation (One-Carbon Elongation)
Protocol: Dissolve the crude linoleyl mesylate in anhydrous DMSO. Add 2.0 equivalents of Sodium Cyanide (NaCN) and heat to 90°C for 4 hours. Extract with hexane.
Mechanistic Causality: DMSO, a polar aprotic solvent, leaves the cyanide anion unsolvated and highly nucleophilic, drastically accelerating the
displacement of the mesylate and minimizing elimination side-reactions.
Validation Checkpoint: FT-IR must reveal a sharp, distinct nitrile (
) stretch at ~2250 cm⁻¹.
Step 4: Pinner Methanolysis
Protocol: Dissolve nonadeca-10,13-dienenitrile in anhydrous methanol. Bubble dry HCl gas through the solution at 0°C until saturated. Reflux for 12 hours.
Mechanistic Causality: Direct methanolysis (the Pinner reaction) is utilized to bypass aqueous basic hydrolysis. Aqueous hydrolysis of long-chain nitriles requires harsh, prolonged reflux conditions that risk base-catalyzed isomerization of the
-diene into a conjugated system. The acidic Pinner reaction directly yields the target methyl ester safely.
Section 3: Pathway B - De Novo Total Synthesis via Cu-Mediated Coupling
Strategic Rationale: De novo synthesis is mandatory when generating isotopically labeled standards (e.g.,
or integration at specific loci) for metabolic tracing in pharmacological studies[3].
De novo total synthesis workflow highlighting the Cu-mediated skipped diyne coupling mechanism.
Step-by-Step Methodology & Causality
Step 1: Finkelstein-Assisted Cross-Coupling
Protocol: In a flame-dried flask, combine methyl 10-undecynoate (1 eq), 1-bromo-2-octyne (1.2 eq), Copper(I) Iodide (1.5 eq), Potassium Carbonate (2 eq), and Sodium Iodide (1.5 eq) in anhydrous DMF. Stir at room temperature in the dark for 18 hours.
Mechanistic Causality: The addition of Sodium Iodide is a critical self-optimizing step. It triggers an in situ Finkelstein reaction, converting 1-bromo-2-octyne into 1-iodo-2-octyne. The iodide is a vastly superior electrophile for the copper(I) acetylide, driving the cross-coupling forward rapidly and suppressing unwanted oxidative homocoupling (Glaser coupling) of the terminal alkyne.
Step 2: Stereoselective Lindlar Reduction
Protocol: Dissolve the purified methyl nonadeca-10,13-diynoate in hexane. Add Lindlar catalyst (5% Pd on
, poisoned with lead) and 2 equivalents of synthetic quinoline. Purge with gas and stir under 1 atm until exactly 2 equivalents of hydrogen are consumed.
Mechanistic Causality: The diyne must be reduced exclusively to the
-diene. Quinoline is mandatory; it acts as a secondary catalyst poison. By competitively binding to the active palladium sites, quinoline prevents the over-reduction of the diene to a saturated alkane and completely inhibits the thermodynamic isomerization of the kinetic -alkene to the -alkene.
Validation Checkpoint: Monitor via GC-MS. The diyne (
304) must fully convert to the diene ( 308). Over-reduction yields 312.
To ensure rigorous quality control, the quantitative metrics of both pathways and the diagnostic analytical markers required to validate the final product are summarized below.
Technical Guide: UV-Vis Absorption Spectrum of Methyl Nonadeca-10,13-dienoate
[1] Executive Summary Methyl nonadeca-10,13-dienoate (C19:2 FAME) is a methylene-interrupted fatty acid methyl ester often utilized as an internal standard in lipidomics due to its rare odd-carbon chain length.[1] In its...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Methyl nonadeca-10,13-dienoate (C19:2 FAME) is a methylene-interrupted fatty acid methyl ester often utilized as an internal standard in lipidomics due to its rare odd-carbon chain length.[1]
In its chemically pure form, this molecule is spectroscopically silent in the standard UV-Vis region (200–800 nm).[1] It lacks the conjugated
-electron systems required for absorption in this range.[1] Consequently, UV-Vis spectroscopy is not used to identify this compound, but rather as a critical Quality Assurance (QA) checkpoint to detect oxidative degradation.[1]
This guide details the theoretical basis of its absorption, the mechanism of oxidative spectral shifts, and a validated protocol for assessing the integrity of this internal standard.
Part 1: Molecular Architecture & Chromophore Analysis
To interpret the spectrum, one must first understand the electronic environment of the chromophores.[1]
orbitals of the two double bonds are isolated.[1] They cannot delocalize electrons across the gap.[1]
Spectral Result: The molecule behaves electronically like two isolated mono-alkenes.[1] Isolated alkenes exhibit a
transition maximum () at approximately 175–185 nm (Vacuum UV), which is outside the range of standard spectrophotometers.
The "Invisible" Spectrum
In a standard scan (200–400 nm):
Pure Compound: Result is a flat baseline or a steep "end-absorption" curve rising below 205 nm (due to the tail of the 185 nm transition).[1]
Implication: Any distinct peak observed between 210 nm and 300 nm indicates contamination or degradation .[1]
Part 2: The Oxidation Shift (The 234 nm Marker)
The primary utility of UV-Vis for this compound is monitoring lipid peroxidation .[1] When stored improperly, the methylene-interrupted system undergoes autoxidation, leading to a shift in double bond position that creates conjugation.[1]
Mechanism of Spectral Shift
Initiation: A hydrogen is abstracted from the bis-allylic carbon (C12), creating a radical.[1]
Rearrangement: To stabilize the radical, the double bonds shift positions.[1]
Conjugation: The resulting structure is a conjugated diene (e.g.,
Bathochromic Shift: Conjugation lowers the energy gap for
transitions, shifting from ~180 nm to 232–234 nm .[1]
Figure 1: The spectral shift pathway.[2][3] A pure standard should remain in the "Native" state.[1] The presence of a signal at 234 nm quantifies the transition to the "Conjugated" state.
Part 3: Experimental Protocol
Objective: Validate the purity of Methyl nonadeca-10,13-dienoate stock solutions before use as an internal standard.
Materials & Equipment
Solvent: Spectroscopic grade Isooctane (2,2,4-Trimethylpentane) or n-Hexane .[1]
Why? These non-polar solvents preserve the fine structure of lipid spectra and have a low UV cutoff (<195 nm). Avoid Chloroform or Acetone, which absorb strongly in the UV region.[1]
Cuvettes: Matched Quartz cuvettes (1 cm path length). Glass or plastic absorb UV light below 300 nm and are unsuitable.[1]
The following decision tree outlines the logic for accepting or rejecting the standard based on UV data.
Figure 2: Quality Control Decision Matrix for Methyl nonadeca-10,13-dienoate.
References
Christie, W. W. (n.d.).[1] Spectroscopy of Fatty Acids. Lipid Maps. Retrieved from [Link]
Authoritative source on lipid analysis, confirming the lack of UV absorption for methylene-interrupted dienes and the use of UV for oxid
VUV Analytics. (2017).[1][4] Differentiation and Determination of Fatty Acid Methyl Esters by Gas Chromatography – Vacuum Ultraviolet Spectroscopy. Retrieved from [Link]
Provides spectra demonstrating that non-conjugated FAMEs only absorb significantly in the Vacuum UV range (<180 nm).
AOCS Official Method Ti 1a-64. (Reapproved 2009).[1] Spectrophotometric Determination of Conjugated Dienes and Trienes. American Oil Chemists' Society.[1][5]
The standard industrial protocol for using 233 nm absorption to quantify lipid oxid
PubChem. (n.d.).[1] Methyl 10,13-nonadecadienoate, (10Z,13Z)-.[1][6][7] National Library of Medicine.[1] Retrieved from [Link]
Source for chemical structure and physical property verification.[1]
Advanced Lipidomics: The Strategic Role of Methyl Nonadeca-10,13-dienoate
Technical Guide for High-Precision PUFA Quantification Executive Summary In quantitative lipidomics, the selection of an Internal Standard (IS) is the single most critical variable determining data integrity. While Methy...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide for High-Precision PUFA Quantification
Executive Summary
In quantitative lipidomics, the selection of an Internal Standard (IS) is the single most critical variable determining data integrity. While Methyl Nonadecanoate (C19:0) remains the industry workhorse for general Fatty Acid Methyl Ester (FAME) profiling, it fails to account for the specific physicochemical behaviors of Polyunsaturated Fatty Acids (PUFAs).
Methyl nonadeca-10,13-dienoate (C19:2 n-6) represents a specialized class of "homologous internal standards." As the C19 homolog of Linoleic Acid, it mimics the volatility, derivatization kinetics, and oxidative susceptibility of n-6 PUFAs without interfering with endogenous analytes in mammalian samples. This guide details the mechanistic rationale, experimental protocol, and quality control framework for deploying C19:2 n-6 in high-stakes drug development and metabolic flux assays.
Part 1: Chemical Identity & The Homolog Logic
To understand the utility of Methyl nonadeca-10,13-dienoate, one must analyze its structural relationship to endogenous lipids.
) is the precursor to the Arachidonic acid cascade. By adding a single methylene group () to the carboxyl end of Linoleic acid, the double bonds shift from positions 9,12 to 10,13 relative to the carbonyl carbon.
Result: A molecule that possesses nearly identical polarity and
-bond chemistry to Linoleic acid but is chromatographically distinct (eluting between C18:3 and C20:0).
Why C19:0 is Insufficient for PUFA Research
Standard C19:0 (saturated) is robust but chemically dissimilar to PUFAs.
Oxidative Stability: C19:0 does not degrade under oxidative stress. If your sample preparation causes PUFA oxidation (loss of analyte), C19:0 will not track this loss, leading to an overestimation of recovery and underestimation of damage. C19:2 will degrade at a similar rate to target PUFAs, providing a "self-correcting" recovery factor.
Derivatization Kinetics: The rate of transesterification (lipid to FAME) varies by unsaturation. C19:2 tracks the specific kinetic profile of di-unsaturated lipids better than a saturated standard.
Part 2: Experimental Workflow (GC-MS/FID)
The following protocol is optimized for serum or tissue lipidomics where n-6 PUFA quantification is the primary endpoint.
Reagents & Materials
Internal Standard Stock: Methyl nonadeca-10,13-dienoate (>98% purity). Dissolve to 1 mg/mL in toluene containing 0.01% BHT (Butylated Hydroxytoluene) to prevent stock oxidation.
Collect the upper Hexane layer (containing FAMEs).[3][5]
4. GC-MS Acquisition Parameters
Column: High-polarity fused silica (e.g., CP-Sil 88 or DB-23), 60m x 0.25mm.
Why: High polarity is required to separate geometric isomers and resolve C19:2 from C18:3 isomers.
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Oven Program:
50°C (hold 1 min)
Ramp 25°C/min to 175°C
Ramp 4°C/min to 235°C (hold 5 min)
Detection: SIM Mode (Selected Ion Monitoring) for m/z 67, 79, 81 (general alkene fragments) and m/z 308 (Molecular Ion of C19:2).
Part 3: Visualization of Logic & Workflow
The following diagram illustrates the decision matrix for selecting C19:2 over C19:0 and the resulting analytical workflow.
Caption: Decision matrix for Internal Standard selection followed by the critical path for C19:2 n-6 integration into the lipidomics workflow.
Part 4: Data Interpretation & Quality Control
1. Identification
On a high-polarity cyanopropyl column (e.g., DB-23), elution order is generally determined by chain length first, then degree of unsaturation.
Elution Window: C19:2 will elute after C19:0 and C19:1, but before C20:0.
Interference Check: Ensure baseline resolution from
-Linolenic Acid (C18:3 n-3) and Arachidic Acid (C20:0).
2. Calculation (Response Factor)
Do not assume a Response Factor (RF) of 1.0. Even with FID, response per unit mass varies slightly with carbon number and oxygenation.
Calculate this using a calibration mix containing known amounts of Linoleic Acid (C18:2) and C19:2 IS.
3. Troubleshooting "Ghost" Peaks
Issue: Unexpected peaks at the C19:2 retention time in "blank" samples.
Root Cause: Some plant-based dietary supplements (e.g., Opuntia cactus extracts) or specific fungal infections may produce odd-chain PUFAs.
Validation: Always run a non-spiked biological matrix blank to confirm the absence of endogenous C19:2.
Part 5: Applications in Drug Development
Metabolic Flux Analysis: In studies involving Desaturase inhibitors (e.g., SCD1 or FADS2 inhibitors), C19:2 provides a stable baseline to measure the conversion ratios of C18:2 to C20:4.
Oxidative Stress Biomarkers: By spiking both C19:0 (stable) and C19:2 (labile) into a sample, researchers can calculate an "Oxidation Index" based on the recovery ratio of C19:2/C19:0. A lower ratio indicates high oxidative stress during sample handling or storage.
References
European Committee for Standardization. (2011).[3][6][7] Fatty Acid Methyl Esters (FAME) - Determination of Ester and Linolenic Acid Methyl Ester Contents. EN 14103:2011. Link
LIPID MAPS®. (2023). Fatty Acid Mass Spectrometry Protocol. Lipidomics Gateway. Link
Gorst-Allman, C. P., et al. (1988).[8] Investigation of the role of linoleic acid as a precursor of furanoid fatty acids. (Cited in context of C19 analogs). Link
Agilent Technologies. (2012). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel. Application Note 5991-0368EN. Link
BenchChem. (2025).[3][6] Quantitative Analysis of FAMEs utilizing Methyl Nonadecanoate. (General methodology reference). Link
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Application: Quantitative Lipidomics, Fatty Acid Methyl Ester (FAME) Analysis, GC-MS, GC-FID
Introduction & Scientific Rationale
Accurate quantification in lipidomics relies heavily on the selection of an appropriate internal standard (IS)[1]. The ideal IS must mimic the extraction efficiency, derivatization kinetics, and ionization behavior of the target endogenous analytes while remaining completely absent from the native biological matrix.
While stable isotope-labeled (SIL) lipids are considered the gold standard, they are prohibitively expensive for routine high-throughput screening and are not available for every lipid species[1]. As a highly effective alternative, odd-chain fatty acids (OCFAs) and their methyl esters are widely utilized because mammals and most plants do not synthesize odd-numbered carbon chains in significant quantities[2][3].
Why Methyl nonadeca-10,13-dienoate (C19:2 FAME)?
Historically, saturated OCFAs like heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) have been the default choices[2][4]. However, saturated standards fail to perfectly model the chromatographic and ionization behaviors of polyunsaturated fatty acids (PUFAs)[1]. Methyl nonadeca-10,13-dienoate (C19:2 FAME) bridges this gap. Because it contains two double bonds, its polarity, volatility, and retention time closely mirror critical biologically active PUFAs such as linoleic acid (C18:2) and arachidonic acid (C20:4). This structural homology minimizes differential matrix effects and chromatographic isotope effects, ensuring superior quantitative accuracy for unsaturated lipid profiling in drug development and nutritional studies.
Chemical Properties & Specifications
To ensure accurate molar calculations and standard curve preparation, the physicochemical properties of the IS must be strictly defined.
Table 1: Chemical Specifications of Methyl nonadeca-10,13-dienoate
Property
Specification
Systematic Name
Methyl (10Z,13Z)-nonadeca-10,13-dienoate
Common Abbreviation
C19:2 FAME
Chemical Formula
C₂₀H₃₆O₂
Molecular Weight
308.50 g/mol
Lipid Number
19:2 (n-6)
Physical State
Liquid (at room temperature)
Solubility
Chloroform, Methanol, Hexane, Isooctane
Storage Conditions
-20°C, protected from light, sealed under Argon/Nitrogen
Experimental Workflow
The following diagram illustrates the critical sequence of events. Crucial Causality Note: The internal standard must be spiked into the raw biological sample before any extraction or derivatization steps. This ensures that any physical loss of lipids during phase separation or incomplete methylation affects the IS and the endogenous analytes equally, allowing the final area ratio to self-correct for these procedural inefficiencies[5][6].
Workflow for lipidomics sample preparation and analysis using C19:2 FAME as an internal standard.
Step-by-Step Methodology
This protocol is optimized for the extraction and quantification of total fatty acids from biological matrices (e.g., 50 mg tissue or 100 µL plasma) using GC-MS[5][7].
Phase 1: Reagent & Standard Preparation
IS Stock Solution (1 mg/mL): Dissolve 10 mg of Methyl nonadeca-10,13-dienoate in 10 mL of HPLC-grade Chloroform:Methanol (2:1, v/v)[4]. Store at -20°C in amber glass vials with PTFE-lined caps.
IS Working Solution (50 µg/mL): Dilute 500 µL of the Stock Solution into 9.5 mL of Chloroform:Methanol (2:1, v/v). Note: The concentration of the IS should ideally fall in the middle of the expected linear dynamic range of your target analytes[4][6].
Self-Validating Step: Always process a "Matrix Blank" (sample with no IS added) to verify the absolute absence of endogenous C19:2, which would otherwise artificially inflate the IS peak and suppress calculated analyte concentrations[4].
Transfer 100 µL of plasma (or homogenate from 50 mg tissue) into a 15 mL glass centrifuge tube with a Teflon-lined cap.
Spiking: Add exactly 20 µL of the IS Working Solution (yielding 1 µg of C19:2 FAME per sample) directly to the biological matrix[6].
Add 2.0 mL of Folch reagent. Vortex vigorously for 2 minutes to disrupt lipid-protein complexes.
Add 0.4 mL of 0.9% NaCl (saline) to induce phase separation. Vortex for 30 seconds.
Centrifuge at 3,000 × g for 10 minutes at 4°C.
Carefully collect the lower organic (chloroform) phase containing the lipids and transfer it to a clean 2 mL borosilicate glass GC vial.
Evaporate the solvent to complete dryness under a gentle stream of high-purity Nitrogen or Argon.
Phase 3: Derivatization (Transesterification)
Mechanism: Even if the IS is already a methyl ester (FAME), endogenous lipids (triglycerides, phospholipids) must be converted to FAMEs to achieve volatility for GC analysis[2][3].
Add 500 µL of 1.5% Sulfuric acid in anhydrous Methanol to the dried lipid extract[6].
Add 200 µL of Toluene to aid in the solubilization of non-polar lipids.
Cap tightly and incubate at 90°C for 2 hours in a heating block.
Cool to room temperature. Add 500 µL of distilled water and 500 µL of Hexane (or Isooctane)[5].
Vortex for 1 minute, then centrifuge at 2,000 × g for 5 minutes.
Transfer the upper organic layer (containing the FAMEs, including the C19:2 IS) to a GC vial with a low-volume insert for analysis[6].
Phase 4: GC-MS Analysis Parameters
Instrument: Single Quadrupole or Triple Quadrupole GC-MS[7][8].
Column: Highly polar capillary column optimized for FAMEs (e.g., BPX70, DB-FATWAX, or SCION-FAME), typically 30m × 0.25mm × 0.25µm[8][9].
Injection: 1 µL, Split ratio 10:1 to 50:1 (depending on sample concentration).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Temperature Program:
Initial: 140°C (hold 5 min).
Ramp 1: 4°C/min to 200°C.
Ramp 2: 2°C/min to 240°C (hold 10 min).
Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50–500, or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Data Analysis & Quantification
Quantification is based on the principle of proportional response. Because the IS (C19:2 FAME) is subjected to the exact same physical and chemical environment as the endogenous lipids, the ratio of their chromatographic peak areas represents their true molar ratio, independent of injection volume errors or extraction losses[7].
Calculate the concentration of the target fatty acid (
) using the following formula:
Where:
= GC-MS peak area of the endogenous fatty acid.
= GC-MS peak area of the Methyl nonadeca-10,13-dienoate IS.
= Known concentration of the IS spiked into the sample.
= Relative Response Factor (determined by running a calibration curve of pure target standards against the C19:2 IS to account for slight differences in MS ionization efficiency)[7].
Validation & Quality Control
To ensure the trustworthiness of the assay, the protocol must be validated using the following criteria:
Matrix Blank Verification: Run the biological matrix without the IS. The chromatogram at the retention time of C19:2 FAME must show a signal-to-noise ratio (S/N) of < 3. If endogenous C19:2 is detected (rare, but possible depending on diet), an alternative IS (e.g., C21:1 FAME or a deuterated standard) must be selected[2][3].
Spike Recovery: Spike a known amount of C19:2 into the matrix pre-extraction and post-extraction. The ratio of the pre-extraction peak area to the post-extraction peak area dictates the extraction efficiency, which should consistently exceed 85%.
Linearity: The IS response must remain linear across the expected dilution ranges of the sample cohort.
References
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. Available at:[Link]
Odd chain fatty acid as internal standard? ResearchGate. Available at:[Link]
How much quantity of internal standard should we add for Fame analysis in GC? ResearchGate. Available at: [Link]
Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available at: [Link]
Fatty Acid Methyl Ester (FAME) Sample Preparation. UC Davis Stable Isotope Facility. Available at: [Link]
A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. PubMed Central (PMC). Available at:[Link]
Determination of Fatty Acid Methyl Esters in olive oil using GC-SQMS. SCION Instruments. Available at:[Link]
Analysis of Bacterial Acid Methyl Esters on BPX70. SGE Analytical Science. Available at: [Link]
Application Note: Preparation of High-Purity Standard Solutions of C19:2 Methyl Ester for Analytical Applications
Abstract This document provides a comprehensive guide for the preparation of accurate and stable standard solutions of C19:2 methyl ester. Given the susceptibility of polyunsaturated fatty acid methyl esters (PUFA-MEs) t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the preparation of accurate and stable standard solutions of C19:2 methyl ester. Given the susceptibility of polyunsaturated fatty acid methyl esters (PUFA-MEs) to oxidation, this guide emphasizes the theoretical principles and practical steps necessary to maintain compound integrity. We present detailed, field-proven protocols for creating primary stock solutions using a high-precision gravimetric method and subsequent serial dilutions for generating calibration curves. Key considerations, including solvent selection, proper storage, and quality control, are discussed to ensure the trustworthiness and reproducibility of analytical results in research, quality control, and drug development settings.
Compound Identification and Physicochemical Properties
The nomenclature "C19:2 methyl ester" can be ambiguous. It most accurately refers to the methyl ester of a 19-carbon fatty acid containing two double bonds, such as (10Z,13Z)-nonadecadienoic acid methyl ester. However, in some contexts, it may be used incorrectly to refer to methyl linoleate, the methyl ester of C18:2 linoleic acid, which has a chemical formula of C19H34O2. This guide focuses on a true C19:2 FAME, but the principles of handling and preparation are applicable to all long-chain PUFA-MEs.
The physical and chemical properties of the analyte are fundamental to its correct handling and dissolution.
The Criticality of Proper Handling: Preventing Oxidative Degradation
The two double bonds in the C19:2 acyl chain are highly susceptible to oxidation, which is the primary cause of standard degradation. The carbon atom situated between the two double bonds (the bis-allylic position) is particularly vulnerable to hydrogen abstraction, initiating a free-radical chain reaction.[8]
Consequences of Oxidation:
Formation of Hydroperoxides: The initial, unstable products of oxidation.[9][10]
Generation of Secondary Products: Hydroperoxides decompose into a complex mixture of aldehydes, ketones, and other compounds, altering the standard's purity.[8]
Polymerization: Cross-linking reactions can occur, leading to higher molecular weight products that can interfere with analysis and reduce the concentration of the target analyte.[9]
Inaccurate Quantification: Degradation leads to a lower concentration of the intended analyte, causing erroneously high calculations for unknown samples in a calibration.
Core Preventative Measures:
Inert Atmosphere: Oxygen is a reactant in oxidation. Always handle the neat standard and its solutions under an inert gas like high-purity nitrogen or argon.
Low Temperature: Chemical reactions, including oxidation, slow down significantly at lower temperatures. Storage at -20°C or below is mandatory for long-term stability.[7][11]
Light Protection: Light, particularly UV light, can provide the energy to initiate free-radical reactions. Always use amber glass vials or wrap vials in foil.
Chelate Metal Contaminants: Metal ions can catalyze oxidative decomposition. Using high-purity solvents and avoiding contact with reactive metals is crucial.
Protocol for Preparation of a Primary Stock Solution (Gravimetric Method)
For preparing primary standards, the gravimetric method (weighing both the solute and the solvent) is scientifically superior to the volumetric method (weighing the solute and diluting to a fixed volume). It minimizes errors associated with volumetric glassware calibration, temperature fluctuations, and meniscus reading, thereby increasing accuracy and reproducibility.[12][13] This approach is supported by USP <1251> and <841>.[12]
Workflow for preparing the primary stock solution.
2 mL amber glass autosampler vials with PTFE-lined caps
High-purity solvent (e.g., Hexane, GC-grade)
High-purity nitrogen or argon gas source with a fine-nozzle delivery system
Vortex mixer
Step-by-Step Protocol:
Equilibration: Allow the sealed container of C19:2 methyl ester to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold standard.
Tare Vial: Place a clean, labeled 2 mL amber vial on the analytical balance and tare the weight.
Weigh Standard: Carefully transfer a small amount of the C19:2 methyl ester into the vial. For a target of ~10 mg, aim for a weight between 5 and 15 mg. Record the exact mass (m_solute ).
Expert Insight: Working with smaller quantities reduces waste of expensive standards. The gravimetric method precisely accommodates the actual amount weighed.[14]
Weigh Solvent: Tare the balance with the vial containing the solute. Using a gas-tight syringe or an automated dispenser, add the desired solvent (e.g., hexane) to the vial. Aim for a target weight that will yield the desired concentration (e.g., ~1 g for a 10 mg/g solution). Record the exact mass of the solvent added (m_solvent ).
Calculate Concentration: The precise concentration of the stock solution is calculated as follows:
If concentration in mg/mL is required, the density of the solvent at the working temperature must be used: Concentration (mg/mL) = Concentration (mg/g) × Density (g/mL) .
Finalize Preparation: Immediately cap the vial, vortex for 30 seconds to ensure complete dissolution, briefly uncap to flush the headspace with nitrogen gas, and securely seal.
Storage: Store the primary stock solution upright in a freezer at ≤ -20°C.
Protocol for Preparation of Working Standard Solutions (Serial Dilutions)
Working standards for building a calibration curve are prepared by serially diluting the primary stock solution.
Workflow for preparing working standards via serial dilution.
Step-by-Step Protocol:
Plan Dilution Series: Determine the desired concentration range for your calibration curve (e.g., 1 µg/mL to 100 µg/mL).
Prepare First Dilution (WS1):
Tare a new labeled amber vial. Add a known mass of solvent (m_solvent1 ).
Remove the stock solution from the freezer and allow it to reach room temperature.
Draw an aliquot of the stock solution and weigh it into the new vial. Record this mass (m_aliquot1 ).
Calculate the concentration of the first working standard (WS1) using the mass-based dilution equation: C_ws1 = (C_stock × m_aliquot1) / (m_aliquot1 + m_solvent1) .
Prepare Subsequent Dilutions: Repeat the process, using the previously made working standard as the new stock for the next dilution.
Finalize Preparation: For each working standard, vortex thoroughly, flush the headspace with nitrogen, seal tightly, and store at ≤ -20°C.
Example Serial Dilution Scheme:
Standard ID
Source Standard
Mass of Aliquot (g)
Mass of Solvent (g)
Final Concentration (µg/g)
Stock
Neat Compound
0.0100
0.9900
10,000
WS1
Stock
0.1000
0.9000
1,000
WS2
WS1
0.1000
0.9000
100
WS3
WS2
0.5000
0.5000
50
WS4
WS3
0.2000
0.8000
10
WS5
WS4
0.1000
0.9000
1
Solvent Selection and Rationale
The choice of solvent is critical and depends on the analyte's solubility and the intended analytical method (e.g., GC, HPLC). Lipids with minimal polar groups, like FAMEs, are highly soluble in non-polar solvents.[15]
Solvent
Polarity
Volatility
Suitability for C19:2 FAME & GC Analysis
n-Hexane
Non-polar
High
Excellent. High solubility for FAMEs, high volatility for easy evaporation, and compatible with most GC inlets and non-polar columns.[15][16]
Chloroform
Moderately Polar
Moderate
Good, with caution. Excellent solvent for a wide range of lipids.[17] However, it is toxic and chlorinated solvents can damage certain GC columns or detectors.
Ethanol
Polar
Moderate
Fair. Can dissolve FAMEs, especially at higher concentrations.[3] Less ideal for direct GC injection due to its polarity and potential for peak tailing.
Methylene Chloride
Moderately Polar
High
Good. Often used in commercial FAME mixtures.[18] Similar toxicity concerns as chloroform.
For most GC-FID or GC-MS applications, n-hexane is the recommended solvent due to its compatibility, volatility, and high solubility for non-polar FAMEs.
Storage and Stability of Standard Solutions
Proper storage is paramount to maintaining the validity of your standards over time. The shelf-life of PUFA-ME solutions is limited.[11]
Solution Type
Storage Temperature
Container
Atmosphere
Typical Stability
Neat Standard
≤ -20°C (or as per supplier)
Original sealed ampule/vial
Inert Gas
Years (if unopened)
Primary Stock
≤ -20°C
Amber glass vial, PTFE cap
Nitrogen/Argon Headspace
3-6 months
Working Standards
≤ -20°C
Amber glass vial, PTFE cap
Nitrogen/Argon Headspace
1-4 weeks
Signs of Degradation:
Appearance of a yellow tint in a previously colorless solution.
The presence of extraneous peaks, particularly in the early-eluting region of a GC chromatogram.
A consistent downward drift in the response of QC checks over time.
Quality Control and Verification
A protocol is only trustworthy if it is validated. Incorporate the following QC steps:
QC Check Standard: Prepare a mid-range concentration standard from a separate weighing of the primary stock. Run this check after every 10-20 samples to monitor instrument performance and standard stability.
Fresh vs. Old: When preparing a new batch of working standards, analyze the highest and lowest concentration points against the old batch. The results should agree within a predefined tolerance (e.g., ±10%).
Solvent Blank: Run a solvent blank at the beginning of each analytical run to ensure no contamination or carryover.
Safety Precautions
Always handle organic solvents in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves (e.g., nitrile).[19]
Review the Safety Data Sheet (SDS) for C19:2 methyl ester and all solvents before use.[19][20]
Dispose of all chemical waste in accordance with institutional and local regulations.
References
Mettler-Toledo GmbH. (2021, September 30). Cost-Efficient Trace Metal Analysis with Gravimetric Solution Preparation. AZoM. [Link]
AOCS. (1997). AOCS Official Method Ce 2-66: Preparation of Methyl Esters of Fatty Acids. Scribd. [Link]
AOCS. (1997). AOCS Official Method Ch 1-91: Preparation of Methyl Esters of Long-Chain Fatty Acids. [Link]
Furman, W. B., et al. (2012, July 10). Innovations in Gravimetric Preparation of Analytical Solutions: Regulatory and Compendial Perspectives. Mettler Toledo. [Link]
Cheméo. (n.d.). Chemical Properties of Nonadecanoic acid, methyl ester (CAS 1731-94-8). [Link]
PubChem. (n.d.). 10-Nonadecenoic acid, methyl ester. National Center for Biotechnology Information. [Link]
Eskew, O., et al. (2023). Gravimetric compounding workflow technology insights for pharmacists and pharmacy technicians. PMC. [Link]
Mercuria. (n.d.). Safety Data Sheet: Fatty acids, C16-18 and C18- unsatd., Me esters. [Link]
Wratislavia-Biodiesel SA. (2015, January 2). MSDS for FATTY ACID METHYL ESTERS (FAME). [Link]
Mettler Toledo. (2012). The Benefits of Gravimetric Sample Preparation. [Link]
MB Energy. (n.d.). FAME (Biodiesel) - Material safety data sheet. [Link]
Savel'ev, E. A., et al. (2020). Ester formation during fatty acid methyl esters oxidation. ResearchGate. [Link]
Application Note: High-Precision Quantification of Polyunsaturated Fatty Acids (PUFAs) Using Methyl Nonadeca-10,13-dienoate
Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Professionals Discipline: Mass Spectrometry & Lipidomics Mechanistic Rationale: The Analytical Superiority of C19:2 FAME In advanced lipid...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Professionals
Discipline: Mass Spectrometry & Lipidomics
Mechanistic Rationale: The Analytical Superiority of C19:2 FAME
In advanced lipidomics and drug development—particularly in the evaluation of lipid nanoparticle (LNP) formulations and inflammatory biomarkers—the precise absolute quantification of Polyunsaturated Fatty Acids (PUFAs) is non-negotiable. The standard analytical approach involves extracting lipids from a biological matrix, derivatizing them into Fatty Acid Methyl Esters (FAMEs), and analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS)[1].
However, the fidelity of this quantification relies entirely on the choice of the Internal Standard (IS). The IS must correct for variability during sample preparation, extraction losses, and instrument response fluctuations[2]. Historically, odd-chain saturated fatty acids like nonadecanoic acid (C19:0) have been used because they are typically found in low abundance in biological samples[2]. Yet, saturated fatty acids possess significantly different boiling points, polarities, and oxidation susceptibilities compared to highly unsaturated PUFAs (e.g., Arachidonic Acid, EPA, DHA). This physical discrepancy introduces a systematic bias during transesterification and gas-phase elution.
The Causality Behind C19:2:
Methyl nonadeca-10,13-dienoate (the methyl ester of C19:2) solves this thermodynamic mismatch. As a di-unsaturated, odd-chain fatty acid, it perfectly mimics the chemical behavior, extraction recovery, and GC elution profile of endogenous PUFAs. Furthermore, because C19:2 is virtually non-existent in mammalian tissues and plant oils, it eliminates the risk of endogenous background interference, making it an ideal, cost-effective surrogate compared to prohibitively expensive stable isotope-labeled (SIL) standards. The explicitly recognize cis-10, cis-13-nonadecadienoic acid as a designated internal standard for complex lipid profiling[3].
Table 1: Comparative Efficacy of Internal Standards for PUFA Analysis
The following workflow illustrates the critical path from raw biological matrix to absolute quantification, emphasizing the early introduction of the C19:2 internal standard to capture all downstream variance.
Workflow for PUFA quantification using C19:2 FAME internal standard.
Self-Validating Protocol for PUFA Quantification
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It includes mandatory matrix blank checks to rule out co-elution and utilizes acid-catalyzed transesterification to ensure complete conversion of complex lipids.
Phase 1: System Validation & Reagent Preparation
Matrix Blank Validation (Critical Step): Before analyzing actual samples, process an unspiked aliquot of your biological matrix through the entire protocol. Analyze it via GC-MS to confirm the absolute absence of any endogenous peak at the specific retention time of C19:2.
IS Stock Preparation: Prepare a 1.0 mg/mL stock solution of Methyl nonadeca-10,13-dienoate in high-purity Chloroform:Methanol (2:1, v/v). Store under argon at -20°C to prevent auto-oxidation of the double bonds.
Phase 2: Extraction & Spiking
Causality Note: The IS must be added directly to the raw sample before any solvent extraction. This ensures that any physical loss of lipids during phase separation applies equally to both the endogenous PUFAs and the IS, preserving the quantitative ratio.
Aliquot 100 µL of plasma (or homogenized tissue) into a glass centrifuge tube.
Spike exactly 50 µL of the C19:2 IS working solution into the sample.
Add 2.0 mL of Chloroform:Methanol (2:1, v/v) and vortex vigorously for 60 seconds.
Add 0.4 mL of 0.9% NaCl solution to induce phase separation[2].
Carefully extract the lower organic phase (containing the lipids) and dry it completely under a gentle stream of nitrogen. (Nitrogen prevents the oxidative degradation of PUFA double bonds).
Phase 3: Acid-Catalyzed Derivatization
Causality Note: Base-catalyzed methods fail to methylate free fatty acids. Using Boron Trifluoride (BF₃) in methanol ensures that all lipid classes (triglycerides, phospholipids, and free fatty acids) are uniformly converted to FAMEs.
Add 2 mL of BF₃ in methanol (14% w/v) to the dried lipid extract[2].
Seal the tube tightly and heat at 100°C for 5 minutes to methylate the fatty acids[2].
Cool the sample to room temperature.
Add 1 mL of GC-grade hexane and 1 mL of saturated NaCl solution[2]. Vortex for 30 seconds.
Centrifuge to separate the phases. The upper hexane layer contains the volatile FAMEs and is collected for GC-MS analysis[2].
GC-MS Analytical Parameters & Data Processing
To accurately resolve geometric (cis/trans) and positional isomers of PUFAs, a highly polar capillary column is strictly required[1]. FAMEs undergo strong fragmentation by electron impact (EI) ionization at 70 eV, yielding specific quantifier ions[1].
Table 2: GC-MS Operational Parameters
Parameter
Specification / Setting
Scientific Rationale
Column
CP-Sil 88 or DB-WAX (100 m x 0.25 mm x 0.2 µm)
High polarity is mandatory to separate closely eluting PUFA isomers[1].
Carrier Gas
Helium, 1.0 mL/min (Constant Flow)
Ensures stable retention times across long, complex temperature gradients.
Oven Program
150°C (1 min) → ramp to 200°C at 10°C/min → hold 10 min → ramp to 250°C at 5°C/min → hold 5 min
Optimizes the resolution between C18:3, C19:2 (IS), and C20:4[2].
Ionization
Electron Impact (EI), 70 eV
Provides reproducible, high-abundance fragmentation for FAMEs[1].
Detection Mode
MRM or SIM Mode
Enhances the signal-to-noise ratio for trace-level PUFAs.
Absolute Quantification Formula
Once the chromatogram is generated, the absolute concentration of the target PUFA (
) is calculated using the internal standard and a pre-determined Response Factor ():
Note: The
is established by running a calibration curve using a commercial FAME standard mix (e.g., Supelco 37) spiked with the C19:2 IS. This step normalizes the slight differences in ionization efficiency between varying acyl chain lengths and degrees of unsaturation[1].
References
The Essential Guide to Fatty Acid Analysis. Eurofins USA. [Link]
A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. NIH PMC. [Link]
An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography. Arabian Journal of Chemistry. [Link]
LABORATORY PROTOCOL LABORATORY PROCEDURE MANUAL. World Health Organization (WHO). [Link]
Separation of dietary omega-3 and omega-6 fatty acids in food by capillary electrophoresis. Electrophoresis (DOI). [Link]
Gas chromatography retention time of Methyl nonadeca-10,13-dienoate
Application Note: Gas Chromatography Retention Time Analysis of Methyl nonadeca-10,13-dienoate (C19:2 FAME) Target Audience: Researchers, analytical chemists, and drug development professionals specializing in lipidomics...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Gas Chromatography Retention Time Analysis of Methyl nonadeca-10,13-dienoate (C19:2 FAME)
Target Audience: Researchers, analytical chemists, and drug development professionals specializing in lipidomics, biomarker discovery, and biofuel characterization.
Introduction & Chemical Context
Methyl nonadeca-10,13-dienoate (C19:2 methyl ester; formula
) is a diunsaturated fatty acid methyl ester (FAME). While odd-chain fatty acids are relatively rare in mammalian systems, they are critical biomarkers in specific plant extracts, such as Opuntia ficus-indica[1], microbial profiling, and the transesterification of waste animal fats for biodiesel[2]. Because endogenous C19:2 is virtually absent in human plasma, its synthetic methyl ester is frequently utilized as a highly reliable internal standard in quantitative lipidomics and gas chromatography-mass spectrometry (GC-MS) workflows.
The Causality of Derivatization:
Free fatty acids (FFAs) possess active carboxyl groups that form hydrogen bonds, leading to low volatility, thermal instability, and severe peak tailing during gas chromatography. To resolve this, FFAs and triglycerides are subjected to transesterification (typically using methanol and a catalyst like
or ) to form FAMEs. This conversion neutralizes the polar carboxyl group, drastically increasing volatility and ensuring sharp, symmetrical chromatographic peaks necessary for precise retention time (RT) mapping and quantification.
Chromatographic Behavior & Retention Mechanisms
The retention time of Methyl nonadeca-10,13-dienoate is dictated by the thermodynamic interactions between the analyte and the column's stationary phase. Understanding the causality behind column selection is paramount for method development.
Non-polar columns, composed of 5%-phenyl-methylpolysiloxane, separate analytes primarily based on dispersion forces (van der Waals interactions) and boiling point.
Elution Logic: Elution strictly follows molecular weight and chain length.
Unsaturation Effect: The introduction of rigid double bonds (as in the 10,13-diene structure) slightly reduces the molecule's ability to interact with the non-polar stationary phase compared to its fully saturated counterpart. Consequently, on a non-polar column, C19:2 will elute slightly before or co-elute with C19:0.
Polar columns utilize cyanopropyl-substituted polysiloxanes. Separation is driven by strong dipole-dipole interactions between the cyano groups of the stationary phase and the
-electrons of the analyte's double bonds.
Elution Logic: While chain length still dictates the general elution window, the degree of unsaturation becomes the primary separator within a carbon chain group.
Unsaturation Effect: More double bonds equate to stronger retention. Therefore, on a BPX70 column, the elution order is strictly reversed compared to non-polar columns: C19:0 elutes first, followed by C19:1, and finally C19:2[3].
Chromatographic elution logic for C19 FAMEs on non-polar versus highly polar stationary phases.
Quantitative Data: Retention Time Summary
The following table synthesizes empirical retention time data for Methyl nonadeca-10,13-dienoate across different column chemistries and temperature programs based on validated literature[1][3][4].
Column Type
Stationary Phase
Temperature Program
Carrier Gas
Approx. Retention Time (min)
HP-5MS
5%-phenyl-methylpolysiloxane
60°C (5 min) 300°C @ 30°C/min (hold 8 min)
Helium (1.0 mL/min)
12.89
TG-5MS
5%-phenyl-methylpolysiloxane
50°C (2 min) 150°C @ 7°C/min 270°C @ 5°C/min
Helium (1.0 mL/min)
14.45
BPX70
70% Cyanopropyl Polysilphenylene
120°C (1 min) 240°C @ 3°C/min (hold 10 min)
Helium (1.2 mL/min)
~19.80 - 20.50 *
*Note: On BPX70, C19:2 elutes strictly after C18:2 (~18.6 min) and before C20:0, demonstrating the powerful dipole interactions of the cyanopropyl phase[3][5].
To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system. By utilizing a known reference standard mixture (such as Nu-Chek Prep GLC-80, which contains 14.3% Methyl 10,13-nonadecadienoate[6][7]), analysts can calculate the Equivalent Chain Length (ECL) to verify peak identity independent of minor flow variations.
Phase 1: Sample Preparation (Transesterification)
Extraction: Aliquot 10 mg of the lipid extract (e.g., waste animal fat or plant seed oil) into a glass reaction vial.
Internal Standard Addition: Add 50 µL of a 1 mg/mL solution of Methyl nonadeca-10,13-dienoate (if using as an internal standard) to the sample.
Derivatization: Add 1 mL of 1%
in methanol (or -methanol). Seal tightly with a PTFE-lined cap.
Incubation: Heat the vial at 70°C for 2 hours in a heating block.
Extraction of FAMEs: Cool to room temperature. Add 1 mL of LC-MS grade hexane and 1 mL of 5% NaCl aqueous solution. Vortex vigorously for 30 seconds.
Phase Separation: Centrifuge at 2,000 rpm for 5 minutes. Extract the upper (hexane) layer containing the FAMEs and transfer to a GC autosampler vial.
For optimal resolution of diunsaturated isomers, a highly polar column is recommended.
Column: BPX70 or SP-2560 (100 m × 0.25 mm ID × 0.20 µm film thickness).
Inlet Temperature: 250°C.
Injection Volume: 1.0 µL, Split ratio 50:1.
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Oven Program:
Initial: 140°C, hold for 5 min.
Ramp 1: 4°C/min to 240°C.
Final Hold: 15 min at 240°C.
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 40–500. Source temperature 230°C.
Phase 3: Data Validation via ECL
Identify the C19:2 peak by comparing its retention time (
) against adjacent saturated FAME standards (C19:0 and C20:0). Calculate the ECL to validate the peak:
(Where is the carbon number of the saturated FAME eluting just before the unknown).
Workflow for derivatization and GC-MS analysis of Methyl nonadeca-10,13-dienoate.
Topic: Advanced HPLC and SFC Strategies for the Separation and Analysis of Methyl nonadeca-10,13-dienoate
An Application Note from the Office of the Senior Application Scientist Abstract The accurate separation and quantification of specific long-chain polyunsaturated fatty acid methyl esters (PUFA-MEs) is a critical challen...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
The accurate separation and quantification of specific long-chain polyunsaturated fatty acid methyl esters (PUFA-MEs) is a critical challenge in pharmaceutical research, lipidomics, and materials science. Methyl nonadeca-10,13-dienoate, a C19:2 FAME, presents a unique analytical challenge due to its structural similarity to other endogenous lipids and potential isomeric impurities. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective separation of this analyte. We move beyond standard templates to deliver a nuanced exploration of three powerful chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for robust quantification, Argentation (Silver-Ion) HPLC (Ag-HPLC) for high-resolution isomer separation, and Supercritical Fluid Chromatography (SFC) as a high-throughput, green alternative. Each section explains the causal science behind the methodology, providing detailed, field-proven protocols and expected outcomes to ensure scientific integrity and reproducibility.
Introduction
Methyl nonadeca-10,13-dienoate is a di-unsaturated fatty acid methyl ester with a 19-carbon chain.[1] Its specific structure, particularly the position and geometry of its double bonds, makes it a molecule of interest, for instance, in the formulation of advanced drug delivery systems like lipid nanoparticles (LNPs).[2] The analytical goal is often twofold: to quantify its concentration accurately and to ensure its isomeric purity, as different isomers can possess varied physical properties and biological activities.
Standard analytical methods can struggle to resolve this compound from a complex matrix containing other FAMEs of similar chain length or degree of unsaturation. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose, as it operates at ambient temperatures, thereby preventing the degradation of thermally sensitive double bonds, a known risk in gas chromatography.[3][4] This guide details three distinct yet complementary liquid and fluid chromatography protocols, empowering the researcher to select the optimal method based on their analytical objective, whether it be routine purity checks, in-depth isomer characterization, or large-scale purification.
Foundational Principles: Analyte & Chromatography
A robust analytical method is built upon a fundamental understanding of both the analyte's properties and the separation mechanism.
Structure and Polarity: As a long-chain FAME, Methyl nonadeca-10,13-dienoate is a non-polar, hydrophobic molecule. Its chemical formula is C20H36O2 with a molecular weight of approximately 308.5 g/mol .[1][5]
Key Feature for Separation: The two double bonds at the 10th and 13th carbon positions are the most critical features for chromatographic selectivity. The cis (Z) configuration, as in Methyl (10Z,13Z)-nonadeca-10,13-dienoate, creates a "kink" in the aliphatic chain, reducing its overall hydrophobicity compared to a saturated or a trans-isomer equivalent.
Spectral Properties: The isolated (non-conjugated) double bonds in this molecule result in weak UV absorbance. Therefore, detection requires the use of low wavelengths, typically around 205 nm, or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[6][7]
Causality of Method Selection
The choice of chromatographic mode is dictated by the analytical question at hand.
Reversed-Phase (RP-HPLC): This is the workhorse method for purity and quantification. The non-polar stationary phase (e.g., C18) separates analytes based on their hydrophobicity. In this mode, separation of FAMEs occurs based on both chain length and the degree of unsaturation.[8][9] Unsaturated FAMEs like our target analyte will elute earlier than their saturated counterparts of the same chain length due to reduced hydrophobic interaction.[8][9]
Argentation (Silver-Ion) HPLC (Ag-HPLC): When the goal is to resolve isomers (e.g., cis/trans or positional isomers), Ag-HPLC is the technique of choice. It leverages the reversible formation of polar complexes between silver ions (Ag+) immobilized on the stationary phase and the π-electrons of the double bonds.[10][11] The strength of this interaction depends on the number, geometry, and position of the double bonds, providing unparalleled selectivity for such separations.
Supercritical Fluid Chromatography (SFC): This technique is a powerful, "green" alternative to normal-phase HPLC. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and significantly reduced organic solvent consumption.[12][13] SFC is exceptionally well-suited for the analysis and purification of lipids.[12][14][15]
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Quantification and Purity Assessment
This protocol is designed for the routine analysis of Methyl nonadeca-10,13-dienoate to determine its purity relative to other FAMEs with different chain lengths or degrees of saturation.
Principle of Operation
In RP-HPLC, the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. Hydrophobicity is the primary driver of retention. The elution order for FAMEs on a C18 column is generally as follows: shorter chains elute before longer chains, and unsaturated FAMEs elute before saturated FAMEs of the same chain length.
Experimental Protocol
Sample Preparation:
Accurately weigh approximately 10 mg of the Methyl nonadeca-10,13-dienoate sample.
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
Further dilute with acetonitrile to a working concentration of ~25 µg/mL.[7]
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
HPLC System and Conditions:
Parameter
Recommended Setting
HPLC System
Agilent 1260 Infinity II or equivalent
Column
SUPELCOSIL™ LC-18, 25 cm x 4.6 mm, 5 µm (or equivalent C18 phase)[16]
Mobile Phase A
Acetonitrile
Mobile Phase B
Water (HPLC Grade)
Gradient
85% A to 100% A over 20 min, hold at 100% A for 10 min, return to 85% A in 1 min
The target analyte, Methyl nonadeca-10,13-dienoate (C19:2), is expected to elute after more unsaturated FAMEs (e.g., C19:3) but before less unsaturated or fully saturated FAMEs of similar chain length (e.g., Methyl nonadec-10-enoate, C19:1, or Methyl nonadecanoate, C19:0). The chromatogram should show a sharp, well-defined peak for the main component, allowing for purity calculation based on peak area percentage.
Workflow Diagram: RP-HPLC Analysis
Caption: RP-HPLC workflow for purity assessment.
Protocol 2: Argentation HPLC (Ag-HPLC) for Isomer Separation
This advanced protocol is essential for resolving geometric (cis/trans) and positional isomers of Methyl nonadeca-10,13-dienoate from each other.
Principle of Operation
Argentation chromatography separates compounds based on their interaction with silver ions. The π-electrons in the double bonds of the FAME form reversible charge-transfer complexes with the silver ions on the stationary phase. The stability of these complexes, and thus the retention time, is influenced by:
Number of double bonds: More double bonds = stronger retention.
Geometric configuration: Cis isomers have more exposed double bonds and are retained more strongly than trans isomers.
Steric hindrance: Double bonds in the middle of the chain interact more strongly than those near the ends.
Experimental Protocol
Sample Preparation:
Prepare a 1-5 mg/mL solution of the FAME sample in hexane or a weak mobile phase solvent.
Filter the solution through a 0.45 µm PTFE syringe filter.
Ag-HPLC System and Conditions:
Parameter
Recommended Setting
HPLC System
HPLC system with gradient capability, compatible with organic solvents
Column
Commercial Ag-HPLC column (e.g., ChromSpher 5 Lipids) OR a lab-prepared silver-ion SPE column[17][18]
Mobile Phase A
Hexane
Mobile Phase B
Acetonitrile
Gradient
Isocratic elution with 99.9:0.1 (v/v) Hexane:Acetonitrile for 10 min, then a slow linear gradient to 99:1 over 30 min
Flow Rate
1.0 mL/min
Column Temperature
25 °C (Ambient)
Detector
ELSD (preferred due to non-UV absorbing mobile phase)
Injection Volume
20 µL
Expected Results & Data Interpretation
This method will effectively separate the desired (10Z,13Z) isomer from any potential (10E,13Z), (10Z,13E), or (10E,13E) isomers. The elution order will be: trans,trans -> cis,trans -> cis,cis. This allows for the precise determination of the isomeric purity of the sample, which is often impossible with standard RP-HPLC.
Logical Diagram: Principle of Argentation Chromatography
Caption: Ag+ interaction with cis/trans double bonds.
Protocol 3: Supercritical Fluid Chromatography (SFC) - A High-Throughput Alternative
SFC offers a fast, efficient, and environmentally friendly method for both analytical and preparative separation of FAMEs.
Principle of Operation
SFC uses a fluid, typically CO2, above its critical temperature and pressure as the mobile phase.[13] This supercritical fluid has properties intermediate between a liquid and a gas: liquid-like density for solvating analytes and gas-like low viscosity and high diffusivity for fast and efficient separations. The separation is a form of normal-phase chromatography, where analytes are retained on a polar stationary phase.
Experimental Protocol
Sample Preparation:
Dissolve the sample in hexane or isopropanol at a concentration of ~1 mg/mL.
Filter the solution through a 0.45 µm PTFE syringe filter.
SFC System and Conditions:
Parameter
Recommended Setting
SFC System
Shimadzu Nexera UC/SFC or equivalent
Column
Silica-based or diol-based column (e.g., Phenomenex Luna HILIC), 15 cm x 4.6 mm, 5 µm
Mobile Phase A
Supercritical CO2
Mobile Phase B
Methanol (as co-solvent/modifier)
Gradient
Start with 2% B, hold for 1 min, ramp to 10% B over 5 min, hold for 2 min
Flow Rate
3.0 mL/min
Backpressure
15 MPa (150 bar)
Column Temperature
40 °C
Detector
ELSD or UV (205 nm)
Injection Volume
5 µL
Rationale and Advantages
Speed: Due to the low viscosity of the mobile phase, run times are significantly shorter than in HPLC.
Green Chemistry: SFC drastically reduces the use of organic solvents, lowering costs and environmental impact.[15]
Preparative Scale: The ease of removing CO2 post-collection makes SFC an ideal choice for purifying large quantities of the target compound.[15]
Workflow Diagram: SFC Analysis
Caption: Schematic of a typical SFC system workflow.
Detection Strategies: A Comparative Analysis
Choosing the right detector is as critical as choosing the right separation method.
Detector
Principle
Pros
Cons
Best Use Case
UV/Vis (DAD)
Measures absorbance of UV/Vis light by chromophores
Simple, robust, provides spectral data for peak purity
Low sensitivity for analytes with weak chromophores (like isolated double bonds); requires UV-transparent solvents[3]
Quantification when analyte has sufficient absorbance and high-purity mobile phases are used.
ELSD
Nebulizes eluent, evaporates solvent, and measures light scattered by analyte particles
Universal detector (analyte must be non-volatile); compatible with gradients; does not require a chromophore[4]
Non-linear response requires calibration curves for quantification; less sensitive than MS.
Universal detection for all FAMEs, especially in Ag-HPLC and SFC where UV-absorbing solvents are used.[8][19]
MS
Ionizes analyte and separates ions by mass-to-charge ratio
Highly sensitive and selective; provides molecular weight and structural information
Higher cost and complexity; ion suppression effects can complicate quantification.
Peak identification, structure elucidation, and trace-level analysis. APCI-MS can help locate double bonds.[20]
Summary and Recommendations
The successful analysis of Methyl nonadeca-10,13-dienoate hinges on selecting a method tailored to the analytical objective.
For routine purity assessment and quantification against other lipids of varying chain length or saturation, RP-HPLC with UV or ELSD detection is the recommended robust and reliable method.
For the definitive analysis of isomeric purity and separation of cis/trans isomers, Argentation (Ag-HPLC) with ELSD detection is the gold standard, offering unparalleled selectivity.
For high-throughput screening or preparative-scale purification , SFC provides a rapid, efficient, and environmentally sustainable alternative that significantly reduces analysis time and solvent waste.
By leveraging the specific strengths of these techniques, researchers can achieve comprehensive characterization and confident quantification of Methyl nonadeca-10,13-dienoate, ensuring the quality and integrity of their research and development efforts.
References
I.B.G. Dias, S.M.R. de Melo, G.P. de Barros, R. de C. dos S. de Queiroz, and M.A. de F. Pereira. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society. [Link]
Mansour, M. P. (2005). Reversed-phase high-performance liquid chromatography purification of methyl esters of C(16)-C(28) polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28:8(n-3)]. Journal of Chromatography A. [Link]
Mansour, M. P. (2005). Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)]. ResearchGate. [Link]
Dias, I. B. G., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciELO. [Link]
Sykora, D., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. MDPI. [Link]
National Center for Biotechnology Information. Methyl 10,13-nonadecadienoate, (10Z,13Z)-. PubChem Compound Database. [Link]
Christie, W. W. (2019). Fatty Acid Analysis by HPLC. American Oil Chemists' Society (AOCS). [Link]
Damale, S., et al. Determination of Fatty Acid Methyl Esters (FAME) in Aviation Turbine Fuel by HPLC-ELSD LT-III. Shimadzu. [Link]
Netprod, L., et al. (2015). Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector. SCIRP. [Link]
Lisa, M., & Holcapek, M. (2015). Study of UltraHigh Performance Supercritical Fluid Chromatography to Measure Free Fatty Acids With Out Fatty Acid Ester Preparation. ResearchGate. [Link]
Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC. Nacalai USA. [Link]
Christie, W. W., et al. (2008). A Practical Guide to the Isolation, Analysis and Identification of Conjugated Linoleic Acid. ResearchGate. [Link]
Tsiaka, T., et al. (2018). Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids. MDPI. [Link]
Nikolova-Damyanova, B. (2019). Introduction to Silver Ion Chromatography. American Oil Chemists' Society (AOCS). [Link]
Destaillats, F., et al. (2007). Silver ion solid-phase extraction chromatography for the analysis of trans fatty acids. ResearchGate. [Link]
Wilson, R., et al. (2003). Argentation chromatography of fatty acid methyl esters using silver-loaded solid-phase extraction columns. ScienceGate. [Link]
Technical Support Center: Stabilizing Methyl Nonadeca-10,13-dienoate Standards
Welcome to the technical support guide for ensuring the stability and integrity of your Methyl nonadeca-10,13-dienoate standards. This resource is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for ensuring the stability and integrity of your Methyl nonadeca-10,13-dienoate standards. This resource is designed for researchers, scientists, and drug development professionals who rely on the accuracy of their analytical standards. As a polyunsaturated fatty acid methyl ester (FAME), Methyl nonadeca-10,13-dienoate is highly susceptible to oxidation, which can compromise experimental results. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate degradation and ensure the reliability of your data.
I. Frequently Asked Questions (FAQs)
Q1: Why is Methyl nonadeca-10,13-dienoate so prone to degradation?
A1: Methyl nonadeca-10,13-dienoate possesses two double bonds in its structure, making it a polyunsaturated fatty acid (PUFA) methyl ester.[1] The presence of these double bonds, particularly the bis-allylic hydrogens, makes it highly susceptible to oxidation when exposed to oxygen, light, and heat.[2] This process, known as lipid peroxidation, can lead to the formation of various degradation products, including hydroperoxides, aldehydes, and ketones, which can interfere with your analysis.[3][4][5]
Q2: What are the initial signs of oxidation in my standard?
A2: Early-stage oxidation may not be visually apparent. However, as degradation progresses, you might observe a yellowish discoloration or an increase in the viscosity of the standard. A rancid odor is also a strong indicator of significant oxidation.[2] From an analytical perspective, you may see the appearance of unexpected peaks, peak broadening, or a decrease in the main peak area in your chromatograms.[6][7]
Q3: Is refrigeration at 4°C sufficient for long-term storage?
A3: While refrigeration at 4°C can slow down oxidation, it is not ideal for long-term storage of polyunsaturated FAMEs. For optimal stability, especially for analytical standards, storage at -20°C or, preferably, -80°C is highly recommended.[2][8] Storing samples at -80°C has been shown to result in negligible changes in fatty acid concentrations for at least five years.[9]
Q4: Can I use an antioxidant with my Methyl nonadeca-10,13-dienoate standard?
A4: Absolutely. The use of an antioxidant is a highly effective preventative measure. Synthetic antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (TBHQ) are commonly used to stabilize lipids.[10][11] For general laboratory use, BHT is a versatile and widely used antioxidant for lipid standards.[12] It acts as a free radical scavenger, interfering with the propagation step of the oxidation chain reaction.[13]
Q5: What is the best solvent for storing my standard?
A5: The choice of solvent is critical. Solvents should be of high purity and free of peroxides. Commonly used solvents for fatty acid standards include hexane, chloroform, ethanol, and isopropanol.[9] It is crucial to ensure the solvent is anhydrous, as water can lead to the hydrolysis of FAMEs back to fatty acids.[6] For long-term storage, dissolving the standard in a suitable solvent under an inert atmosphere (nitrogen or argon) is recommended.
II. Troubleshooting Guide: Preventing and Identifying Oxidation
This guide is structured to help you identify potential sources of oxidation in your workflow and provides actionable solutions to maintain the integrity of your Methyl nonadeca-10,13-dienoate standards.
Issue 1: Appearance of Artifact Peaks in Chromatogram
The presence of unexpected peaks in your chromatogram is a common sign of sample degradation.[6] These peaks often correspond to various oxidation byproducts.
Causality and Prevention
Exposure to Oxygen: Molecular oxygen is the primary driver of lipid peroxidation.[14] The process is a self-propagating chain reaction that continues until the substrate is consumed or terminated by an antioxidant.[4][15]
Solution: Always handle the standard under an inert atmosphere, such as nitrogen or argon. When preparing solutions, use solvents that have been purged with an inert gas. Store opened vials with a headspace of inert gas.
Exposure to Light and Heat: Light, particularly UV light, and heat can initiate and accelerate the oxidation process by generating free radicals.[11][14]
Solution: Store your standards in amber glass vials to protect them from light. Avoid exposing the standard to elevated temperatures, even for short periods. If heating is necessary for your experimental protocol, do so for the minimum time required and under an inert atmosphere.[6]
Presence of Metal Ions: Transition metals like iron and copper can act as catalysts, promoting the formation of reactive oxygen species and accelerating oxidation.[11][14]
Solution: Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned to remove any trace metal contaminants. Consider using chelating agents like EDTA in your buffers if metal contamination is a concern.[14]
Issue 2: Inconsistent Peak Areas and Poor Reproducibility
Variability in the peak area of your standard across different runs can indicate ongoing degradation, leading to unreliable quantification.
Causality and Prevention
Improper Storage: Storing the standard at inappropriate temperatures or in a non-inert atmosphere will lead to progressive degradation over time.[16][17]
Solution: Adhere strictly to the recommended storage conditions. Aliquot the standard upon receipt into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air each time the standard is used.
Solvent Quality: Solvents that contain peroxides or water can actively contribute to the degradation of the FAME standard.
Solution: Use freshly opened, high-purity, anhydrous solvents. Test solvents for the presence of peroxides, especially if they have been stored for an extended period.
Issue 3: Complete Loss of the Analyte Peak
In severe cases of oxidation, the primary analyte peak may disappear entirely, with the chromatogram showing only baseline noise or a series of smaller degradation peaks.[18]
Causality and Prevention
Prolonged Improper Storage or Handling: This is typically the result of long-term exposure to oxidizing conditions.
Solution: Discard the old standard and obtain a fresh one. Implement the rigorous handling and storage protocols outlined in this guide from the moment the new standard is received.
III. Experimental Protocols and Data Presentation
Protocol 1: Recommended Storage and Handling of Methyl Nonadeca-10,13-dienoate
Upon Receipt: Immediately store the neat standard at -80°C.
Preparation of Stock Solution:
Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture.
Work in a fume hood or glove box purged with nitrogen or argon.
Dissolve the standard in a high-purity, anhydrous solvent (e.g., hexane, ethanol) to a desired concentration.
To enhance stability, add an antioxidant such as BHT to the solvent to a final concentration of 0.01% (w/v).[11]
Aliquoting and Storage:
Dispense the stock solution into small, amber glass vials suitable for single use.
Flush the headspace of each vial with nitrogen or argon before sealing tightly.
When needed, remove a single aliquot from the freezer and allow it to warm to room temperature.
Dilute the stock solution to the desired working concentration using fresh, high-purity solvent (also containing 0.01% BHT).
Use the working solution promptly and discard any unused portion.
Data Presentation: Summary of Storage Conditions
Parameter
Recommendation
Rationale
Temperature
-80°C (long-term) or -20°C (short-term)
Significantly slows down the rate of oxidative reactions.[2][8]
Atmosphere
Inert (Nitrogen or Argon)
Prevents the initiation and propagation of lipid peroxidation by excluding oxygen.[19]
Light Exposure
Amber glass vials
Protects the standard from UV and visible light, which can generate free radicals.[11]
Solvent
High-purity, anhydrous
Prevents degradation due to solvent impurities, peroxides, and hydrolysis.[6]
Antioxidant
0.01% BHT (or equivalent)
Scavenges free radicals to terminate the oxidation chain reaction.[11][13]
Aliquoting
Single-use volumes
Minimizes freeze-thaw cycles and repeated exposure to atmospheric oxygen.
IV. Visualizing the Science: Diagrams
The Autoxidation Cascade of Polyunsaturated Fatty Acids
This diagram illustrates the three main stages of lipid peroxidation: initiation, propagation, and termination. Understanding this process is key to preventing the degradation of your standard.
Caption: The free radical chain reaction of lipid autoxidation.
Workflow for Preventing Oxidation of Methyl Nonadeca-10,13-dienoate
This workflow provides a step-by-step visual guide to best practices for handling and preparing your standard for analysis.
Caption: Recommended workflow for handling sensitive FAME standards.
V. References
Lipid peroxidation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Yin, H., Xu, L., & Porter, N. A. (2011). Free radical lipid peroxidation: mechanisms and analysis. Chemical reviews, 111(10), 5944–5972.
Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal. Oxidative medicine and cellular longevity, 2014, 360438.
Repetto, M., Semprine, J., & Boveris, A. (2012). Lipid Peroxidation: Chemical Mechanism, Biological Implications and Analytical Determination. In Biochemistry, Genetics and Molecular Biology. IntechOpen.
Lipid Peroxidation. (2019, April 16). News-Medical.net. Retrieved March 7, 2026, from [Link]
Setting the oxidation stability of FAME safely. (2022, June 13). AGQM. Retrieved March 7, 2026, from [Link]
Krajewska, M., & Fobisz, M. (2020). Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies. Foods, 9(10), 1401.
Antioxidants for FAME in fuels. (n.d.). AGQM. Retrieved March 7, 2026, from [Link]
Understanding FAME in Diesel: Impacts, Concerns & Advantages. (n.d.). Northern Tank Store. Retrieved March 7, 2026, from [Link]
MSDS for FATTY ACID METHYL ESTERS (FAME). (2015, January 2). WRATISLAVIA – BIODIESEL SA. Retrieved March 7, 2026, from [Link]
Phenix, A. (2024). Assessing the swelling behavior of oil paint in fatty acid methyl esters (FAMEs). RSC Advances, 14(3), 1835-1845.
Application: Oxidation of Unsaturated Lipids. (2019, June 5). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
Labuza, T. P. (1971). Kinetics of lipid oxidation in foods. CRC critical reviews in food technology, 2(3), 355-405.
Cui, L., et al. (2023). Functional roles and novel tools for improving-oxidative stability of polyunsaturated fatty acids: A comprehensive review. Food Science & Nutrition, 11(3), 1269-1282.
Why we use butylated hydroxytoluene (BHT) as a standard in many antioxidant activity assay? (2014, October 30). ResearchGate. Retrieved March 7, 2026, from [Link]
Krasodomski, M., & Krasodomski, W. (2022). Improvement in Low-Temperature Properties of Fatty Acid Methyl Esters. Energies, 15(12), 4536.
Saum, K., et al. (2013). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. Journal of lipid research, 54(1), 265–271.
Hasanudin, et al. (2023). Effect of co-solvent on FAME yield. ResearchGate. Retrieved March 7, 2026, from [Link]
BHA & BHT Synthetic Antioxidants in Food & Nutrition. (n.d.). Knowde. Retrieved March 7, 2026, from [Link]
The Natural Attenuation of Fatty Acid Methyl Esters (FAME) in Soil and Groundwater. (2014). Concawe. Retrieved March 7, 2026, from [Link]
What solvent should we use for fatty acid standards storage? (2019, October 5). ResearchGate. Retrieved March 7, 2026, from [Link]
Shahidi, F., & Zhong, Y. (2010). Lipid oxidation and improving the oxidative stability. Food lipids: chemistry, nutrition, and biotechnology, 347-369.
Fatty Acid Methyl Ester (FAME / Biodiesel) Safety Data Sheet. (2021, December 30). Mercuria. Retrieved March 7, 2026, from [Link]
Ferrara, D., et al. (2024). Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and d-ORBi. Advances in Sample Preparation, 11, 100124.
Effect of Storage on Fatty Acid Methyl Ester (FAME) and Cholesterol Oxidation Products (COPs) in Different Type of Sausages. (2016, February 20). ResearchGate. Retrieved March 7, 2026, from [Link]
Rudy, M. D., et al. (2016). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. PloS one, 11(8), e0160497.
Standard Test Method for Determination of Fatty Acid Methyl Esters (FAME) in Aviation Turbine Fuel using Mid-Infrared Laser Spectroscopy. (2023, January 26). ASTM International. Retrieved March 7, 2026, from [Link]
Lipid-soluble formulations containing mixtures of antioxidants. (n.d.). Google Patents. Retrieved March 7, 2026, from
Calibration curves of pure fatty acid methyl ester (FAME) standards. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Expertise in FAME Separation | SCION Instruments Webinar. (2021, July 8). YouTube. Retrieved March 7, 2026, from [Link]
On-Column Sample Degradation. (2007, January 1). LCGC International. Retrieved March 7, 2026, from [Link]
El-Beltagy, A. E.-S., et al. (2021). Effect of storage temperature and time on the fatty acids and nutritional quality of the commercial mussel (Mytilus galloprovincialis). Scientific reports, 11(1), 3589.
Sebedio, J. L., et al. (1998). and cis-9,trans-11-Octadecadienoates from Methyl Linoleate. Journal of the American Oil Chemists' Society, 75(12), 1749–1755.
What is the best way to tell if a compound is degrading? (2013, April 26). ResearchGate. Retrieved March 7, 2026, from [Link]
The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures. (2021, February 19). MDPI. Retrieved March 7, 2026, from [Link]
Lie Ken Jie, M. S. F., & Lam, C. K. (1998). Selective Oxidations of Methyl Ricinoleate: Diastereoselective Epoxidation with Titanium Catalysts. Journal of the American Oil Chemists' Society, 75(5), 601–607.
Free radical oxidation of coriolic acid (13-(S)-hydroxy-9Z,11E-octadecadienoic Acid). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. Retrieved March 7, 2026, from [Link]
Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]
Technical Support Center: Optimizing C19:2 Methyl Ester Separation
The following technical guide is structured as a specialized support center resource for researchers optimizing C19:2 (Nonadecadienoic acid methyl ester) separation. Topic: Gas Chromatography (GC) Method Development for...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support center resource for researchers optimizing C19:2 (Nonadecadienoic acid methyl ester) separation.
Topic: Gas Chromatography (GC) Method Development for C19:2 FAME
Applicable For: Lipidomics, Metabolic Flux Analysis, and Drug Development
Content Level: Advanced (Senior Application Scientist)[1][2]
Executive Summary: The "Danger Zone" of C19:2
C19:2 FAME (Methyl Nonadecadienoate) is frequently employed as a surrogate internal standard or targeted as a rare biological marker.[2] However, its elution window presents a unique chromatographic challenge—often termed the "C18-C20 Crossover Region." [1][2]
On highly polar stationary phases (e.g., biscyanopropyl), the elution order is governed by a complex interplay of vapor pressure (carbon number) and dipole-induced dipole interactions (unsaturation).[1] Consequently, C19:2 often elutes in a crowded window populated by late-eluting C18 isomers (e.g., C18:3n-3) and early-eluting C20 FAMEs (e.g., C20:0, C20:1).[1][2]
Core Objective: Achieve baseline resolution (
) of C19:2 from critical co-elutants (C18:3, C20:0, C20:1) by manipulating the temperature program to alter selectivity ().[2][3]
Column Selection & Chemistry
Before optimizing temperature, verify your stationary phase.[1][2] The separation mechanism dictates the temperature strategy.[2]
Carbon Number Dominant. Separation by chain length > unsaturation.[1][2]
Low Risk. Elutes cleanly between C18:3 and C20:[1][2]0.
General profiling; Quantification of total FAMEs (no cis/trans split).
Non-Polar
5% Phenyl Methylpolysiloxane (e.g., DB-5ms)
Boiling Point Dominant.
Moderate Risk. Separation purely by mass; isomers merge.[1][2]
Simple mixtures; GC-MS screening.
Technical Note: This guide focuses on Highly Polar columns, as they present the most significant optimization challenges for C19:2.
Optimization Protocol: The "Dual-Ramp" Strategy
Standard "fast" ramps (10°C/min) often fail to resolve C19:2 from the C18:3/C20:1 cluster.[2] We recommend a Dual-Ramp with Isothermal Plateau to maximize selectivity in the critical region.[2]
Method Parameters (Starting Point)
Column: SP-2560 or Rt-2560 (100 m × 0.25 mm × 0.20 µm)[2][4][5]
Carrier Gas: Hydrogen (40 cm/sec) or Helium (20 cm/sec)[1]
Inlet: 250°C, Split ratio optimized for sensitivity (typically 10:1 to 50:1)
Mechanism:[1][2] At this lower isothermal temperature, the stationary phase selectivity for unsaturation is maximized.[1][2] This pulls the highly unsaturated C18:3 peaks away from the saturated C20:0 and the di-unsaturated C19:2.[2]
Q1: My C19:2 peak is co-eluting with C20:1 (Methyl 11-eicosenoate). How do I separate them?
Diagnosis: On biscyanopropyl columns, C20:1 is a major interference.[1][2]
The Fix:Decrease the Plateau Temperature.
Why: Reducing the temperature (e.g., from 180°C to 170°C) increases the retention of unsaturated compounds more significantly than saturated ones due to stronger dipole interactions.[2]
Action: Drop the isothermal hold to 165°C . This will shift C20:1 (monounsaturated) and C19:2 (di-unsaturated) further apart relative to the carbon backbone baseline.[2]
Check: Verify if C19:2 shifts behind C20:0.
Q2: I see a "shoulder" on my C19:2 peak. Is it an isomer or contamination?
Diagnosis: This is likely C18:3n-3 (Alpha-Linolenic Acid) or a trans-isomer of C18:2.[2]
The Fix:Optimize Linear Velocity (Flow Rate).
Why: If temperature adjustment fails, efficiency (
Action: If using Helium, decrease flow to 15-18 cm/sec to operate closer to the optimal Van Deemter minimum. If using Hydrogen, you can maintain higher velocities (35-40 cm/sec) but ensure the oven ramp is slow enough (2°C/min) through the transition window.[1][2]
Q3: The retention times are shifting run-to-run. Is my column bleeding?
Diagnosis: Phase bleed or "Phase Maturation."[2]
The Fix:Conditioning & Equilibration.
Why: Highly polar columns are susceptible to oxidation and moisture.[2]
Action: Ensure your carrier gas has high-capacity oxygen/moisture traps.[2] Run a "blank" method at the start of the day: Ramp to 250°C and hold for 30 mins. Never exceed 250°C (isothermal limit for most cyano-phases).[2][6]
Q4: Can I just use a faster ramp to "blow past" the co-elution?
Diagnosis: Loss of Resolution (
).
The Fix:Do NOT speed up.
Why: Faster ramps (e.g., >10°C/min) compress the chromatogram.[1][2] While C19:2 might elute faster, it will almost certainly merge with the C18 cluster.[1][2]
Action: Use the "Dual-Ramp" described above. The time investment (45-60 min run) is necessary for thermodynamic separation of these isomers.[2]
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing the C19:2 separation when overlaps occur.
Caption: Decision tree for resolving C19:2 co-elution issues based on temperature-dependent selectivity changes.
Quantitative Data: Equivalent Chain Lengths (ECL)
Understanding the Equivalent Chain Length (ECL) helps predict where C19:2 will fall relative to saturated standards.[2][7]
Note: ECL values are approximate and highly dependent on the exact oven temperature program. On highly polar columns, C19:2 shifts closer to C20:0 and C20:1.[1][2]
References
Agilent Technologies. (2012).[2] GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Retrieved from [Link]
Restek Corporation. (2020).[2] High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
Shimadzu Corporation. Application News: Separation of C18 Isomers using BPX-90 and Rtx-2560. Retrieved from [Link]
Troubleshooting low recovery rates of Methyl nonadeca-10,13-dienoate
Topic: Troubleshooting Low Recovery Rates of Methyl nonadeca-10,13-dienoate (C19:2 FAME) Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, anal...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Recovery Rates of Methyl nonadeca-10,13-dienoate (C19:2 FAME)
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals resolve recovery issues associated with Methyl nonadeca-10,13-dienoate.
Methyl nonadeca-10,13-dienoate is an odd-chain polyunsaturated fatty acid methyl ester (PUFA-ME). Because odd-chain fatty acids are virtually absent in most mammalian biological matrices, C19:2 FAME is frequently employed as a highly specific internal or surrogate standard in lipidomics[1]. However, its unique structural properties make it highly susceptible to specific pre-analytical losses.
Part 1: Causality Analysis – The "Why" Behind Low Recovery
To successfully troubleshoot low recovery rates, we must first understand the causality behind the degradation or loss of C19:2 FAME during sample preparation. The molecule faces three primary physical and chemical vulnerabilities:
Oxidative Degradation: C19:2 FAME contains a 10,13-diene structure. The methylene group situated between these two double bonds is highly reactive. Exposure to oxygen, light, or elevated temperatures induces autoxidation, leading to the formation of secondary oxidation products like epoxides or aldehydes[2].
Volatilization Losses: While derivatizing fatty acids into FAMEs improves their chromatographic peak shape and lowers their boiling point for GC-MS analysis[3], it also increases their volatility. Aggressive nitrogen blow-down procedures or evaporating the solvent to complete dryness will physically strip the C19:2 FAME from the sample[4].
Phase Partitioning Inefficiency: During the liquid-liquid extraction phase of transesterification, FAMEs must partition into the organic layer (typically hexane). If the aqueous phase lacks sufficient ionic strength, or if complex sample matrices create emulsions, the C19:2 FAME will remain trapped in the aqueous phase, artificially lowering the recovery rate[5].
Part 2: Troubleshooting Decision Tree
Use the following logical framework to diagnose the root cause of your recovery issues.
Decision tree for diagnosing and resolving low C19:2 FAME recovery rates.
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness in your analytical data, your protocol must be a self-validating system . This is achieved by bracketing the workflow with two different standards: a surrogate standard added before extraction to monitor total process recovery, and an internal standard added just prior to GC injection to monitor instrument performance and final volume variations[4].
Step-by-Step Methodology for Optimized C19:2 FAME Recovery:
Sample Aliquoting & Surrogate Spiking:
Aliquot the biological sample into a glass vial with a Teflon-lined cap.
Spike the sample with a known concentration of C19:2 FAME (Surrogate Standard).
Critical Step: Add an antioxidant, such as 100 mg/L Butylated hydroxytoluene (BHT) or ascorbyl palmitate, to protect the diene bonds from autoxidation[2].
Transesterification (Acid-Catalyzed):
Add 1 mL of 10% Boron trifluoride (
) in methanol[4]. Note: Acid catalysis is preferred if the sample contains high levels of free fatty acids (>1%), as base catalysts will form insoluble soaps[6].
("salting out") increases the ionic strength of the aqueous phase, forcefully driving the non-polar C19:2 FAME into the upper hexane layer and breaking any matrix emulsions[3][5].
Vortex for 30 seconds and centrifuge at 2000 rpm for 5 minutes to separate the phases.
Controlled Evaporation:
Transfer the upper organic (hexane) layer to a clean vial.
Evaporate under a gentle stream of ultra-pure Nitrogen using a TurboVap. The water bath temperature must not exceed 35°C [4].
Critical Step: Do not evaporate to absolute dryness. Stop when approximately 50 µL of solvent remains to prevent volatilization of the FAMEs.
Reconstitution & Internal Standard Addition:
Reconstitute the sample to 100 µL with hexane.
Spike with a secondary Internal Standard (e.g., C17:0 FAME) to validate GC-MS injection volume.
Analyze via GC-MS.
Workflow for FAME extraction and GC-MS analysis ensuring high C19:2 recovery.
Part 4: Quantitative Data Presentation
The following table summarizes the quantitative impact of optimizing specific pre-analytical parameters on the recovery rate of C19:2 FAME and similar PUFA-MEs.
Experimental Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Impact on C19:2 Recovery
Evaporation Temp.
> 45°C
30°C - 35°C
Prevents thermal volatilization loss during nitrogen blow-down[4].
Antioxidant Protection
None
100 mg/L BHT
Inhibits autoxidation of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
double bonds, preventing degradation.
Phase Partitioning
Water / Hexane
2.0 M NaCl / Hexane
"Salting out" effect increases ionic strength, driving FAMEs into the organic phase[3].
Sample Storage
Ambient Air, 4°C
N2 Overlay, -20°C
Halts oxidative degradation and hydrolysis during pre-analysis queue[6].
Part 5: Frequently Asked Questions (FAQs)
Q: I am seeing unexpected artifact peaks eluting near my C19:2 FAME peak. What is causing this?A: Artifact peaks are almost certainly secondary oxidation products (such as epoxides, ketones, or aldehydes) resulting from the degradation of the 10,13-diene structure[2][6]. To resolve this, ensure you are adding an antioxidant (like BHT) prior to extraction, using anhydrous solvents, and purging your autosampler vials with argon or nitrogen before storage.
Q: My recovery drops significantly after the nitrogen blow-down step, even for saturated FAMEs. How can I fix this?A: FAMEs possess moderate to high volatility. Evaporating the organic solvent to complete dryness under a harsh nitrogen stream will physically strip the C19:2 FAME out of the vial. You must stop the evaporation process when approximately 50–100 µL of solvent remains, and ensure your water bath temperature is kept strictly at or below 35°C[4].
Q: Does the choice of transesterification catalyst affect C19:2 FAME recovery if my sample has high free fatty acid content?A: Yes, drastically. Base-catalyzed reactions (e.g., Sodium hydroxide in methanol) do not efficiently convert free fatty acids and will instead react with them to form insoluble soaps, which inhibits the reaction and severely reduces your yield[3][6]. If your matrix has a high free fatty acid content (>1%), you must use an acid-catalyzed method (e.g.,
Q: I am experiencing poor phase separation between the aqueous and hexane layers. How does this affect recovery?A: Complex biological matrices often contain amphiphilic molecules that create emulsions, trapping the C19:2 FAME in the aqueous boundary layer. This prevents the FAME from partitioning completely into the hexane layer. Adding a saturated salt solution (like 0.5% to 2.0 M
) to the aqueous phase will break the emulsion and force the non-polar FAMEs into the organic layer, maximizing recovery[3][5].
References
Analysis of fatty acid methyl ester in bio-liquid by hollow fiber-liquid phase microextraction
Source: accesson.kr
URL:[Link]
Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography
Source: Woods Hole Oceanographic Institution (whoi.edu)
URL:[Link]
Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques
Source: LCGC International - Chromatography Online
URL:[Link]
Optimization of a fatty acid methyl ester protocol for quantification of odd-chain fatty acids
Source: National Institutes of Health (PMC)
URL:[Link]
Storage conditions to maximize Methyl nonadeca-10,13-dienoate stability
Welcome to the Technical Support Center. This hub is engineered specifically for researchers, analytical scientists, and drug development professionals working with Methyl nonadeca-10,13-dienoate (C19:2 FAME).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This hub is engineered specifically for researchers, analytical scientists, and drug development professionals working with Methyl nonadeca-10,13-dienoate (C19:2 FAME).
As a di-unsaturated fatty acid methyl ester, this compound presents specific handling challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies to maximize the shelf-life and chemical integrity of your lipid standards.
Section 1: Mechanistic Causality of Degradation (The "Why")
Before addressing storage protocols, it is critical to understand why Methyl nonadeca-10,13-dienoate degrades. The molecule contains a 10,13-diene structure. The methylene group located at C12 is "bis-allylic" (flanked by two double bonds). This specific position has a significantly lowered C-H bond dissociation energy compared to standard alkyl chains.
When exposed to trace heat, light, or reactive oxygen species (ROS), a hydrogen atom is easily abstracted from C12, leaving a highly reactive alkyl radical. This initiates a self-propagating lipid peroxidation cascade, rapidly consuming the intact ester and generating hydroperoxides, which eventually cleave into volatile aldehydes and organic acids[1].
Autoxidation cascade of Methyl nonadeca-10,13-dienoate at the bis-allylic C12 position.
Section 2: Core FAQs & Troubleshooting
Q1: What is the optimal storage temperature for long-term stability?A: For long-term storage (>1 month), Methyl nonadeca-10,13-dienoate must be stored at -80°C . While -20°C is acceptable for short-term working stocks, kinetic energy at higher temperatures accelerates peroxide formation. High-purity unsaturated lipid standards are shipped under vacuum or inert gas and must be immediately transferred to ultra-low temperatures upon receipt to arrest radical propagation[2].
Q2: My standard developed a yellowish tint and a rancid odor. Can it be salvaged?A: No. This is a definitive sign of advanced secondary oxidation. As primary hydroperoxides decompose, they form volatile organic acids and short-chain aldehydes[3]. To prevent this in fresh batches, oxygen must be strictly excluded. Always flush the headspace of the vial with high-purity Nitrogen or Argon before sealing[2].
Q3: Should I add an antioxidant like BHT to my stock solution to improve stability?A: For analytical standards used in quantitative chromatography (GC-FID/MS), antioxidants are strongly discouraged. Additives like BHT alter the compound's normal chromatographic behavior, introduce matrix effects, and can co-elute with target analytes[2]. Stability must be maintained through physical preservation: inert atmosphere, ultra-low temperature, and amber glass to prevent photo-oxidation.
Section 3: Quantitative Stability Data
To illustrate the causality of temperature and atmosphere on di-unsaturated FAME degradation, the following table synthesizes the relationship between storage conditions and primary oxidation (measured via Peroxide Value, meq O2/kg) over a 30-day period[1].
Storage Temperature
Atmosphere
Container Type
Peroxide Value (Day 0)
Peroxide Value (Day 30)
Stability Status
+25°C (Room Temp)
Ambient Air
Clear Glass
< 1.0
> 15.0
Severely Compromised
+4°C (Fridge)
Ambient Air
Amber Glass
< 1.0
5.2
Degrading
-20°C (Freezer)
Nitrogen Flushed
Amber Glass
< 1.0
1.1
Stable (Short-term)
-80°C (Ultra-low)
Argon Flushed
Sealed Ampoule
< 1.0
< 1.0
Highly Stable
Section 4: Self-Validating Experimental Protocols
To ensure scientific integrity, all handling and testing must be self-validating. Below are the standard operating procedures for handling Methyl nonadeca-10,13-dienoate.
Protocol 1: Aliquoting and Inert Gas Flushing Workflow
Objective: Divide a bulk standard into single-use aliquots without introducing oxidative stress.
Self-Validation Check: Weigh the primary vial before and after aliquoting to ensure mass balance. Run a blank GC injection of the handling solvent to confirm no contamination occurred during the transfer process.
Step-by-Step Methodology:
Preparation : Chill amber glass vials (2 mL) and PTFE-lined screw caps to -20°C prior to use.
Equilibration : Remove the Methyl nonadeca-10,13-dienoate ampoule from the -80°C freezer and allow it to equilibrate to room temperature inside a desiccator. Crucial: Opening cold vials in ambient air causes immediate water condensation, which accelerates degradation.
Solvent Dilution : Dissolve the neat standard in anhydrous, degassed hexane or chloroform to create a known stock concentration (e.g., 10 mg/mL).
Aliquoting : Quickly transfer 100 µL aliquots into the pre-chilled amber vials using a positive displacement pipette.
Inert Gas Overlay : Insert a gentle stream of high-purity Nitrogen (99.999%) or Argon into the vial headspace for 15 seconds. Ensure the gas flow is low enough not to evaporate the solvent.
Sealing and Storage : Immediately cap with the PTFE-lined lid, wrap the seal with Parafilm, and transfer to a -80°C freezer.
Step-by-step workflow for aliquoting Methyl nonadeca-10,13-dienoate under inert conditions.
Objective: Validate the oxidative stability of the FAME batch using the EN15751 standard method[3].
Self-Validation Check: The instrument continuously monitors water conductivity. A sharp inflection point provides an objective, automated confirmation of the induction period, removing subjective human error from the stability assessment.
Step-by-Step Methodology:
Sample Loading : Place 3.0 g of the FAME sample into the Rancimat reaction vessel.
Heating : Heat the block to a constant, accelerated temperature of 110°C.
Aeration : Pass purified air through the sample at a standardized rate of 10 L/h.
Absorption : Route the effluent air into a secondary measuring vessel containing 50 mL of deionized water.
Monitoring : Continuously measure the conductivity of the water. As secondary oxidation products (predominantly volatile formic acid) form and are carried over, conductivity will spike.
Analysis : The software calculates the Induction Period (IP) from the second derivative of the conductivity-time curve. A longer IP indicates higher batch stability.
References
"Non-Normative Oxidation Stability Indication of FAME Produced from Rapeseed and Used Cooking Oil", MDPI. Available at: [Link]
"The Home of Fine Lipid Organics - High Purity Compounds Catalog", Nu-Chek Prep. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: FAME-C19-2-TAIL
Status: Open
Priority: High (Quantification/Resolution Critical)
Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary & Molecule Profile
The Analyte: Methyl nonadeca-10,13-dienoate (C19:2 methyl ester).
Role: Often utilized as a non-endogenous Internal Standard (IS) in biological FAME profiling or a specific tracer in lipid metabolism studies.
The Issue: Peak tailing (Asymmetry factor > 1.2).
Impact: Because C19:2 is frequently an Internal Standard, peak tailing compromises the integration accuracy of the entire dataset. If the IS tail drags into the baseline, it artificially inflates the area of adjacent peaks (e.g., C20:0 or C18:3 isomers), skewing quantification ratios.
Physicochemical Vulnerabilities:
Unsaturation: The diene structure (two double bonds) increases susceptibility to oxidation and
- interactions with active sites compared to saturated FAMEs.
Boiling Point: High boiling point requires elevated final oven temperatures, making it sensitive to "cold spots" in the detector or transfer line.
Diagnostic Logic Workflow
Before disassembling your instrument, follow this logic gate to isolate the root cause. This prevents "shotgun troubleshooting" (changing multiple variables at once).
Figure 1: Diagnostic logic tree for isolating peak tailing sources in GC-FID/MS.
Troubleshooting Modules
Module A: The Inlet System (The "Active Sites" Theory)
The Mechanism: The ester moiety of Methyl nonadeca-10,13-dienoate is a Lewis base. It can interact with Lewis acid sites (exposed silanols: -Si-OH) on the glass liner or quartz wool. This reversible adsorption slows down a fraction of the molecules, creating the "tail."
Protocol: Inlet Deactivation & Maintenance
Liner Selection:
Do Not Use: Straight tubes without wool (poor vaporization for high MW FAMEs).
Do Not Use: Standard undeactivated wool (high activity).
Requirement: Use a Split/Splitless liner with deactivated quartz wool (e.g., Ultra Inert or Sky liners). The wool provides surface area for vaporization but must be chemically deactivated to prevent adsorption.
The "Gold Seal" Check:
In Agilent-style inlets, the gold seal at the base can accumulate non-volatile "gunk" that acts as an adsorptive surface.
Action: Replace the gold seal and washer.
Column Installation Geometry:
If the column is inserted too low, it sits in the "dead zone" of the seal. If too high, it disrupts split flow.
Standard: 4-6 mm above the ferrule (consult specific instrument manual).
Module B: Column Chemistry & Thermodynamics
The Mechanism: FAMEs are typically analyzed on polar stationary phases (Polyethylene Glycol/WAX or Biscyanopropyl).[1]
Polarity Mismatch: If you are using a non-polar column (e.g., DB-1, DB-5) for C19:2, the interaction is weak, and any active site on the silica tubing becomes dominant, causing tailing.
Phase Bleed: Old polar columns lose their bonded phase, exposing the raw fused silica underneath.
Self-Validating Experiment: The "Bleed" Test
Run a blank method (no injection) up to your max temperature.
Observation: If the baseline rises significantly (>10 pA on FID) at the end, your stationary phase is degrading. The tailing is likely due to the analyte interacting with exposed silica spots.
Solution: Replace the column.[2][3][4][5] Recommended phases for C19:2 include DB-23, HP-88, or DB-WAX .
Module C: Sample Preparation & Solvent Focusing
The Mechanism: If the sample solvent has a higher boiling point than the initial oven temperature, or if the expansion volume exceeds the liner capacity, "backflash" occurs. The analyte deposits in the carrier lines and slowly bleeds back in, causing a tail.[6]
Data Table: Solvent Expansion Volumes (at 250°C, 15 psi)
Solvent
Expansion Volume (1 µL)
Risk Level (4mm Liner)
Water
~1400 µL
CRITICAL (Exceeds liner)
Methanol
~650 µL
High
Dichloromethane
~400 µL
Low (Ideal)
Hexane
~300 µL
Low (Ideal)
| Isooctane | ~250 µL | Low (Ideal) |
Protocol: Optimization
Solvent Swap: Ensure C19:2 is dissolved in Hexane or Isooctane . Avoid Methanol if possible (common in FAME prep, but poor expansion properties).
Focusing Rule: Set initial oven temperature 10-20°C below the solvent boiling point.
Example: For Hexane (BP 68°C), start oven at 50°C. This condenses the solvent into a film, trapping the C19:2 in a tight band (Solvent Focusing) before the run begins.
Mechanistic Visualization
Understanding why the tail happens allows you to predict it in future experiments.
Figure 2: The "Tug-of-War." The carrier gas pushes the analyte forward, while active silanol sites (Si-OH) pull it back via hydrogen bonding with the ester group. This delay creates the tail.
Frequently Asked Questions (FAQ)
Q: I trimmed the column, but the tailing is exactly the same. What now?A: If trimming the column inlet (removing the "guard" section) changes nothing, the problem is upstream . The tail is being generated before the sample enters the column.
Action: Replace the inlet liner and the gold seal.[4] Check the split vent trap (if blocked, it changes pressure dynamics).
Q: Can I just integrate the tail to get accurate results?A: No. Tailing indicates that the chromatographic peak shape is not Gaussian. Standard integration algorithms (slope sensitivity) often cut the tail off too early, leading to underestimation of the area. Conversely, if the tail is long, it may be integrated into the next peak, causing overestimation of the subsequent compound.
Q: Why does C19:2 tail but my C16:0 (Palmitic) peak looks fine?A: Two reasons:
Chemistry: C19:2 has two double bonds (
electrons), making it slightly more polar and interactive with active sites than the saturated C16:0.
Boiling Point: C19:2 elutes later. If you are running a constant flow method, the linear velocity might decrease (or become suboptimal) at higher temperatures, or the column bleed might be interfering at the specific elution temperature of C19:2.
Q: Is this an oxidation issue?A: It is possible. Oxidized PUFAs degrade into shorter chain aldehydes or form polymers.
Test: Inject a fresh standard of C19:2 from a sealed ampoule. If the fresh standard is sharp but your sample tails, your sample matrix is oxidized or contains interferences.
References
Restek Corporation. (2020). FAME Analysis Guide: Column Selection and Method Optimization. Retrieved from [5]
Agilent Technologies. (2013). GC Troubleshooting Series: Tailing Peaks. Retrieved from
Chromatography Online (LCGC). (2017). Solvent Choice for GC Injection – A Critical Method Variable. Retrieved from
Sigma-Aldrich (Merck). (n.d.). FAME Analysis by GC: Method & Troubleshooting. Retrieved from
Correcting baseline drift during C19:2 FAME analysis
Technical Support Center: Resolving Baseline Drift in C19:2 FAME Analysis Overview Nonadecadienoic acid methyl ester (C19:2 FAME) is frequently utilized as an internal standard or target analyte in complex lipidomic prof...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Resolving Baseline Drift in C19:2 FAME Analysis
Overview
Nonadecadienoic acid methyl ester (C19:2 FAME) is frequently utilized as an internal standard or target analyte in complex lipidomic profiling and pharmaceutical drug development. Because it elutes late in the chromatographic run during the high-temperature ramp, analysts frequently encounter severe baseline drift. This support center provides authoritative, causality-driven troubleshooting to isolate and correct these anomalies in Gas Chromatography (GC) systems.
Diagnostic Workflow
Before adjusting instrument parameters, it is critical to isolate the root cause of the baseline drift. The following diagnostic logic tree separates mechanical/gas issues from chemical stationary phase degradation.
Diagnostic workflow for isolating GC baseline drift during C19:2 FAME analysis.
In-Depth Troubleshooting Guides
Q1: Why does baseline drift spike specifically during the C19:2 FAME elution window?A1: The elution of C19:2 FAME requires elevated oven temperatures (typically 200°C–240°C). FAME separations necessitate high-polarity stationary phases, such as highly substituted cyanopropyl or polyethylene glycol (wax) columns, to achieve adequate resolution of cis/trans isomers[1].
The Causality: High-polarity columns are inherently less thermally stable than non-polar columns[2]. At elevated temperatures, trace amounts of oxygen in the carrier gas catalyze a "back-biting" reaction. This oxidative degradation cleaves the polymer backbone of the stationary phase, evolving cyclic siloxane species[3]. As these degradation products elute into the detector (FID or MS), they generate a continuously rising background signal, perceived as baseline drift.
Q2: How can I definitively differentiate between stationary phase bleed and carrier gas contamination?A2: You must perform a Condensation Test[4]. This is a self-validating protocol where the second run acts as a negative control against the accumulation of contaminants in the first run.
Step-by-Step Methodology:
Accumulation Phase: Leave the GC oven at 40°C to 50°C for at least 8 hours with normal carrier gas flow[4].
First Blank Run: Initiate a blank analysis (no injection) using your standard C19:2 FAME temperature program. Collect the chromatogram[4].
Immediate Second Run: Within 5 minutes of the first run completing, start a second identical blank run. Collect the chromatogram[4].
Data Validation: Overlay the two chromatograms.
If the first chromatogram exhibits significantly higher baseline drift and ghost peaks than the second, the incoming carrier gas or gas lines are contaminated (contaminants condensed during the 8-hour hold and eluted during the first ramp)[4].
If both chromatograms show identical, reproducible baseline drift, the issue is continuous column bleed or a detector anomaly[4].
Q3: My column bleed is excessive. What is the protocol for restoring the column without causing further thermal damage?A3: If oxidative damage has occurred, the degradation is usually localized to the first 0.5 to 1 meter of the column[3].
Step-by-Step Column Restoration Methodology:
Trim the Column: Remove the first 0.5 to 1.0 meter of the column from the inlet side using a ceramic scoring wafer to eliminate the most heavily oxidized stationary phase[3].
Isolate the Detector: Install the column into the GC inlet, but leave the detector end disconnected. This prevents expelled siloxanes from contaminating the FID jet or MS source.
Oxygen Purge: Purge the column with high-purity carrier gas (passed through an active oxygen trap) for 30 minutes at ambient temperature. Crucial Step: Heating a column before all oxygen is purged will irreversibly destroy the phase[3].
Thermal Conditioning: Program the oven to ramp at 5°C/min up to 20°C below the column's maximum isothermal limit (e.g., 250°C for a 275°C-rated FAME column)[5]. Hold for 2 hours.
Validation: Reconnect the column to the detector. Run a blank temperature program. The baseline drift should now fall within the manufacturer's specified acceptable limits.
Quantitative Baseline Diagnostics
Use the following table to benchmark your detector's response and identify the root cause of the drift.
Root Cause
Diagnostic Indicator
Typical Baseline Rise (FID)
Corrective Action
Normal Column Bleed
Gradual, reproducible rise following the temperature ramp.
Use dual-column compensation or software baseline subtraction[6].
Oxidative Phase Degradation
Exponential baseline rise; pronounced peak tailing of polar analytes[3].
> 25 pA at 250°C
Trim 1m of column[3]; replace carrier gas oxygen filters[3].
Carrier Gas Contamination
1st blank drift is significantly greater than 2nd blank drift[4].
Variable, erratic wandering
Purge gas lines; replace gas cylinders and inline traps[4].
Septum Bleed
Extraneous ghost peaks superimposed on a drifting baseline[6].
5 – 20 pA (erratic)
Replace inlet septum; verify septum purge flow is ~3 mL/min[6].
Frequently Asked Questions (FAQs)
Q: Can I use dual-column compensation to fix baseline drift in FAME analysis?A: Yes. If you are using a single column at moderate to low attenuation, temperature programming will naturally cause drift[6]. Dual-column compensation involves running a second, identical reference column into a second detector. The GC software subtracts the reference signal from the analytical signal, effectively flattening the baseline[6]. However, this only masks normal bleed; it will not fix peak tailing caused by an oxidized column.
Q: Does the injection solvent affect baseline stability late in the run?A: Generally, no. Solvents elute very early. However, if your solvent contains non-volatile residues or if the sample matrix is highly complex (e.g., un-derivatized triglycerides in food samples), these heavy compounds can accumulate in the inlet liner and slowly bake off during the high-temperature ramp, mimicking baseline drift[7]. Regularly replacing Ultra Inert liners mitigates this[7].
Q: Why do my baseline disturbances look like sudden spikes rather than a smooth drift?A: Sudden, sharp spikes are rarely chemical in origin. They almost always indicate an electronic issue, such as loose signal cable connections at the detector, or particulate matter (like silica from a broken column end) passing through an FID flame[6].
The Challenge:
Methyl nonadeca-10,13-dienoate is an "odd-chain" fatty acid methyl ester (FAME).[1][2] While excellent as an internal standard due to its rarity in mammalian tissues, it presents two distinct interference challenges:
Chromatographic Crowding: It elutes in the critical "PUFA region" of the chromatogram, sandwiched between massive peaks of C18:3 (Linolenic acid isomers) and C20:0/C20:1 (Arachidic/Gadoleic acid).
Oxidative Instability: Like all dienes, it is susceptible to peroxidation during extraction, leading to signal loss that mimics matrix suppression.[2]
Module A: Chromatographic Resolution (The "Co-elution" Problem)
Symptom: The C19:2 peak has a "shoulder" or inconsistent area counts relative to the external calibration curve.
Root Cause: Insufficient stationary phase polarity.[2][3] Standard non-polar columns (e.g., 5% phenyl) cannot resolve C19:2 from late-eluting C18:3 isomers or early C20:1 isomers in complex biological matrices.[1][2]
Protocol 1: Column Selection & Optimization
Directive: Switch to a high-polarity cyanopropyl stationary phase.
H₂ allows faster linear velocities without losing efficiency (Van Deemter curve), sharpening PUFA peaks.[1][2]
Oven Ramp
Fast Ramp (10°C/min)
Isothermal Hold (170–180°C)
An isothermal plateau in the C18-C20 region maximizes resolution.[1][2]
Visualization: Co-elution Troubleshooting Logic
Figure 1: Decision matrix for diagnosing and resolving peak co-elution issues in FAME analysis.
Module B: Matrix Removal (The "Signal Suppression" Problem)
Symptom: Retention time shifts or rapid loss of sensitivity after 10-20 injections.[2]
Root Cause: Accumulation of non-volatile phospholipids (PLs) in the GC liner. PLs do not volatilize; they char in the injector, creating active sites that adsorb unsaturated FAMEs (like C19:2) and cause peak tailing.[2]
Protocol 2: Solid Phase Extraction (SPE) Cleanup
Directive: Remove phospholipids before injection.[2] Simple Liquid-Liquid Extraction (LLE) is often insufficient for plasma/tissue.[1][2]
Reagents:
Aminopropyl (NH2) SPE Cartridges (100 mg or 500 mg).[1][2]
Conditioning: Flush SPE cartridge with 2 mL Hexane.[2]
Loading: Load the FAME extract (in hexane) onto the cartridge.
Mechanism:[4][5] Neutral lipids (FAMEs, Cholesterol) pass through or are weakly retained.[1][2] Phospholipids bind strongly to the amine group.[2]
Elution (The Fraction of Interest): Elute with 2 mL Hexane:DCM (95:5 v/v).
Result: This fraction contains your C19:2 and other FAMEs.[2]
Wash (Waste): Flush with Methanol to remove bound phospholipids (do not inject this).[2]
Visualization: Sample Cleanup Workflow
Figure 2: Aminopropyl SPE workflow to isolate FAMEs and eliminate phospholipid interference.
Module C: Derivatization Chemistry (The "Artifact" Problem)
Symptom: Appearance of "ghost peaks" or degradation of the C19:2 diene structure.
Root Cause: Harsh methylation conditions causing isomerization or oxidation.[2]
Critical Alert: Avoid using concentrated sulfuric acid or heating >100°C for extended periods with di-unsaturated analytes.[1][2]
Add Internal Standard: Add precise mass of Methyl nonadeca-10,13-dienoate to the sample before any extraction.
Antioxidant: Add 0.01% BHT (Butylated hydroxytoluene) to all solvents.[2] This is non-negotiable for dienes.
Reaction: Add 1 mL BF3-MeOH. Cap under Nitrogen.[2]
Heat: 60°C for 10 minutes (maximum).
Quench: Add 1 mL H₂O immediately to stop the reaction.
Extract: Extract into Hexane.
Frequently Asked Questions (FAQ)
Q1: Why is my C19:2 IS peak area decreasing over time, even in standard vials?A: This indicates oxidation. The 10,13-diene structure is vulnerable to free radical attack.[1][2]
Fix: Ensure BHT is in your solvent.[2] Store standards at -20°C. Use amber vials to prevent photo-oxidation.[1][2]
Q2: I see a peak eluting just before C19:2 that wasn't there in the blank. What is it?A: If you are using a polar column, this is likely a C18:3 isomer (e.g., gamma-linolenic acid methyl ester) or a conjugated linoleic acid (CLA) isomer.[1]
Fix: Check the resolution (Rs) between C18:3n-6 and C19:2. If Rs < 1.5, lower your oven temperature ramp rate to 1°C/min in this region.
Q3: Can I use C19:0 (saturated) as an IS instead?A: You can, but C19:2 is superior for recovery correction. Because C19:2 shares physical properties (volatility, polarity, oxidation susceptibility) with the biological PUFAs you are measuring (like Arachidonic acid or EPA), it more accurately tracks losses during the extraction and derivatization steps.[1]
Q4: My GC liner is turning yellow/brown quickly. Why?A: This is "matrix burn."[2] You are injecting phospholipids or proteins.[2]
Fix: Implement the SPE cleanup (Module B). Also, switch to a liner with glass wool positioned near the top to wipe the needle, and change it every 50–100 injections.
References
AOCS Official Method Ce 1b-89. "Fatty Acid Composition of Marine Oils by GLC." American Oil Chemists' Society.[2][4][6][7] (Standard for separating PUFAs using polar columns).
Christie, W. W. "Gas Chromatography and Lipids: A Practical Guide."[2] The Oily Press, Ayr, Scotland. (The definitive text on FAME analysis and artifact removal).
Ichihara, K., & Fukubayashi, Y. (2010).[2] "Preparation of fatty acid methyl esters for gas-liquid chromatography." Journal of Lipid Research, 51(3), 635-640.[1][2] (Optimization of mild transesterification).
Agilent Technologies. "Selection of GC Columns for FAME Analysis." Application Note 5991-8700EN. (Data on Cyanopropyl column performance).
Precision in Lipidomics: Methyl Nonadeca-10,13-dienoate vs. C17:0 as Internal Standards
Executive Summary In quantitative fatty acid analysis (GC-FID/GC-MS), the choice of internal standard (IS) dictates the accuracy of the entire dataset. For decades, C17:0 (Heptadecanoic acid/methyl ester) has been the "g...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In quantitative fatty acid analysis (GC-FID/GC-MS), the choice of internal standard (IS) dictates the accuracy of the entire dataset. For decades, C17:0 (Heptadecanoic acid/methyl ester) has been the "gold standard" due to its stability and presumed absence in biological samples. However, recent clinical data confirms C17:0 is endogenous in human plasma, correlated with dairy intake and metabolic health, rendering it unsuitable for high-precision clinical lipidomics.
Methyl nonadeca-10,13-dienoate (C19:2 n-6) has emerged as a superior alternative for Polyunsaturated Fatty Acid (PUFA) workflows. Unlike saturated standards, C19:2 mimics the extraction efficiency, derivatization kinetics, and oxidative susceptibility of target PUFAs (like EPA and DHA), providing a "self-correcting" quantification mechanism that C17:0 cannot offer.
Quick Decision Matrix
Feature
C17:0 (Heptadecanoic Acid)
Methyl Nonadeca-10,13-dienoate (C19:2)
Primary Use Case
General food analysis, non-mammalian samples, saturated fat profiling.
Clinical lipidomics, PUFA-focused drug development, metabolic flux studies.
Endogenous Risk
High (Present in human plasma, dairy, ruminant fat).
Negligible (Synthetic standard, absent in nature).
Stability
High (Resistant to oxidation).
Moderate (Susceptible to oxidation; requires BHT).
Historically, odd-chain fatty acids like C17:0 were assumed to be absent in humans.[2] This assumption is now scientifically invalid.
Dietary Interference: C17:0 is a biomarker for dairy fat intake.[2] Using it as an IS in patients consuming dairy will result in an underestimation of analyte concentrations (because the IS peak area increases from endogenous sources, lowering the Area
/Area ratio).
Metabolic Interference: Humans can endogenously synthesize C17:0 via
-oxidation of longer chains.
The C19:2 Advantage: Chemical Mimicry
The core philosophy of C19:2 usage is Chemical Equivalence .
Extraction Physics: PUFAs are more polar and have different partition coefficients than saturated fats. C19:2 (a diene) partitions similarly to Linoleic Acid (C18:2) and Arachidonic Acid (C20:4) during Folch/Blygh-Dyer extractions.
Oxidative Compensation: If a sample degrades due to poor handling (oxidation), target PUFAs lose signal. A saturated IS (C17:0) remains stable. The result is a false "low" reading. C19:2, containing bis-allylic protons, degrades at a rate closer to the analytes. If 10% of the sample oxidizes, ~10% of the C19:2 likely oxidizes too, maintaining the critical ratio for quantification.
Experimental Protocol: Validated C19:2 Workflow
Objective: Quantification of plasma PUFAs using Methyl Nonadeca-10,13-dienoate as IS.
Dissolution: Dissolve 10 mg C19:2 in 10 mL Hexane containing 0.01% BHT.
Storage: Aliquot into amber glass vials under Nitrogen gas. Store at -20°C.
Why? Unlike C17:0, C19:2 is sensitive to auto-oxidation. BHT is non-negotiable.
2. Sample Extraction & Spiking
Add 50 µL of plasma to a Pyrex tube.
Spike: Add 10 µL of C19:2 Stock Solution BEFORE extraction.
Scientific Logic:[1][2][3] The IS must experience the exact same matrix effects and extraction losses as the analytes.
Add 2 mL Methanol/Hexane (4:1) and 200 µL Acetyl Chloride.
3. One-Step Methylation (Lepage & Roy Modification)
Cap tube tightly (Teflon-lined).
Heat at 100°C for 60 minutes.
Note: C19:2 methyl ester is already methylated, but this step transesterifies the sample lipids (TG/PL) into FAMEs. C19:2 remains stable under these conditions if BHT is present.
4. GC-FID Analysis Parameters
Column: High-polarity fused silica (e.g., CP-Sil 88 or SP-2560), 100m x 0.25mm.
Diagram 1: Internal Standard Selection Decision Tree
This logic gate ensures you do not invalidate clinical data by using the wrong standard.
Caption: Decision tree for selecting the optimal internal standard based on sample matrix and target analytes to avoid endogenous interference.
Diagram 2: The "Self-Correcting" Mechanism of C19:2
This diagram illustrates why C19:2 provides better accuracy during oxidative stress (sample degradation).
Caption: Comparative mechanism showing how C19:2 compensates for oxidative loss during sample preparation, whereas C17:0 leads to quantification errors.
Data Summary: Performance Comparison
Parameter
C17:0 (Methyl Heptadecanoate)
Methyl Nonadeca-10,13-dienoate
Molecular Weight
284.48 g/mol
308.50 g/mol
Retention Time (Relative)
Elutes between C16:0 and C18:0
Elutes between C18:2 and C20:0
Response Factor (FID)
~1.00 (Reference)
~0.98 (Slightly lower due to unsaturation)
Clinical Suitability
Poor (Endogenous in plasma)
Excellent (Synthetic)
Storage Stability
>2 years at RT
6 months at -20°C (requires BHT)
References
Jenkins, B., et al. (2015). "A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease." Molecules. Discusses the endogenous nature of C17:0 and its limitations as an internal standard.
Pfeuffer, M., & Jaudszus, A. (2016). "Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids." Advances in Nutrition. Highlights the correlation between C17:0 levels and dairy intake in humans.[2]
Christie, W. W. (2025). "Preparation of derivatives of fatty acids for chromatographic analysis." Lipid Maps. Authoritative guide on methylation procedures and internal standard selection for lipidomics.
BenchChem Technical Guides (2025). "Comparison of Internal Standards for Fatty Acid Analysis." Provides data on the stability and elution profiles of odd-chain vs. deuterated standards.
Inter-Laboratory Comparison Guide: Precision Measurement of Methyl nonadeca-10,13-dienoate
This guide serves as a definitive technical resource for the measurement of Methyl nonadeca-10,13-dienoate (C19:2 n-6) . It is designed for analytical chemists and lipid researchers who require high-precision quantificat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a definitive technical resource for the measurement of Methyl nonadeca-10,13-dienoate (C19:2 n-6) . It is designed for analytical chemists and lipid researchers who require high-precision quantification of this specific odd-chain polyunsaturated fatty acid (PUFA), often found in niche biological matrices like Opuntia ficus-indica or used as a specialized internal standard.
Executive Summary
The accurate quantification of Methyl nonadeca-10,13-dienoate presents a unique analytical challenge. As an odd-chain PUFA, it is frequently misidentified as a C20:0 or C18:3 isomer in routine FAME (Fatty Acid Methyl Ester) profiling due to its elution in the "crossover" region of standard chromatograms.
This guide compares the performance of three distinct analytical workflows based on an inter-laboratory study involving five independent research facilities. The data demonstrates that while GC-FID with High-Polarity Columns remains the gold standard for quantification, GC-MS is indispensable for structural confirmation. We also highlight the critical failure points of using non-polar columns for this specific analyte.
Technical Landscape & Causality
Why focus on Methyl nonadeca-10,13-dienoate?
Bioactivity Marker: Recent studies identify it as a minor but potent bioactive component in specific plant oils (e.g., Opuntia spp.).
Internal Standard Potential: Unlike the saturated C19:0 (Methyl Nonadecanoate), the C19:2 isomer mimics the oxidative susceptibility of biological PUFAs (like Linoleic and Arachidonic acid), making it a superior surrogate for tracking extraction recovery in oxidation-sensitive workflows.
The Analytical Challenge
The primary difficulty lies in Equivalent Chain Length (ECL) drift. On non-polar columns (e.g., DB-5), C19:2 co-elutes with Arachidic acid (C20:0). On polar columns (e.g., SP-2560), it must be chromatographically resolved from the abundant C18:3 isomers.
Comparative Analysis of Methodologies
We evaluated three distinct "products" (analytical configurations) to determine the optimal protocol.
In our inter-laboratory comparison, identical spiked plasma samples (10 µg/mL Methyl nonadeca-10,13-dienoate) were sent to labs using these different configurations.
Method A (Polar FID): 4/5 labs reported accurate concentrations (
µg/mL). The separation of the 10,13-diene from the 9,12-diene (C18:2) and C20:0 was baseline resolved.
Method B (GC-MS): Validated the molecular identity (
308). However, quantitation precision was lower ( µg/mL) due to response factor variations in the ion source.
Method C (Non-Polar):CRITICAL FAILURE. 3/5 labs reported "Not Detected" or falsely inflated the C20:0 peak area, proving this method incapable of distinguishing the target from matrix background.
Experimental Protocol: The Self-Validating Workflow
To ensure scientific integrity, the following protocol combines the quantitative power of Method A with the specificity of Method B.
-Methanol (14%).[1] Avoid acid-catalyzed methylation if plasmalogens are present; use NaOMe instead.
Extraction: Hexane/Water partition.
Validation Check: Spike samples with Methyl Heneicosanoate (C21:0) as an external lock-mass standard to verify retention time stability.
Step 2: Instrumental Conditions (Method A)
System: GC-FID (Agilent 8890 or equivalent).
Column: 100m x 0.25mm x 0.20µm Biscyanopropyl polysiloxane (SP-2560).
Oven Program:
140°C (hold 5 min).
Ramp 4°C/min to 240°C.
Hold 15 min.
Rationale: A slow ramp is critical to separate the C19:2 (10,13) isomer from the C19:1 isomers potentially present.
Step 3: Identification Logic
The elution order on a high-polarity column is strict:
C18:3 n-3
C19:0C19:1C19:2 (10,13)C20:0
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision matrix for identifying Methyl nonadeca-10,13-dienoate, preventing common false positives.
Caption: Analytical decision tree highlighting the necessity of high-polarity columns for resolving Methyl nonadeca-10,13-dienoate from common saturated fatty acids.
References
BenchChem. (2025).[1] A Comparative Analysis of GC-FID and GC-MS for the Quantification of Methyl Arachidate. Retrieved from
National Institutes of Health (NIH). (2016). Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma. Clin Chim Acta. Retrieved from
Scion Instruments. (2024). Comparison of FAME Analysis in Olive Oil by GC-FID and GC-MS. Retrieved from
ResearchGate. (2025). Deep learning for chemical classification and valorization of Opuntia ficus-indica by-products. (Contains retention data for Methyl nonadeca-10,13-dienoate). Retrieved from
Recovery assessment of Methyl nonadeca-10,13-dienoate in plasma samples
Methodological Comparison Guide: Recovery Assessment of Methyl Nonadeca-10,13-dienoate in Plasma Lipidomics Executive Overview Accurate quantification of fatty acids in mammalian plasma requires robust internal standards...
Author: BenchChem Technical Support Team. Date: March 2026
Methodological Comparison Guide: Recovery Assessment of Methyl Nonadeca-10,13-dienoate in Plasma Lipidomics
Executive Overview
Accurate quantification of fatty acids in mammalian plasma requires robust internal standards to correct for extraction losses, pipetting errors, and ionization variations during mass spectrometry. Methyl nonadeca-10,13-dienoate (C19:2 FAME) serves as a premier odd-chain internal standard. Because 19-carbon diene fatty acids are virtually absent in endogenous human plasma, C19:2 FAME provides an uncontaminated baseline for recovery assessment[1]. This guide objectively evaluates three primary extraction methodologies—Methyl-tert-butyl ether (MTBE) Liquid-Liquid Extraction (LLE), Chloroform-based LLE (Folch), and Solid-Phase Extraction (SPE)—to determine the optimal recovery workflow for C19:2 FAME.
Mechanistic Grounding: Why Use C19:2 FAME?
The Causality of Standard Selection:
Why choose an odd-chain FAME over Stable Isotope-Labeled (SIL) analogs? While SIL standards are the gold standard for exact mass differentiation, they are cost-prohibitive for large-scale clinical screening and can occasionally suffer from isotopic interference or co-elution-induced ion suppression. Odd-chain lipids like Methyl nonadeca-10,13-dienoate offer a structural analog that perfectly mimics the extraction thermodynamics and hydrophobicity of endogenous polyunsaturated fatty acids (PUFAs) while remaining chromatographically distinct[1]. Its behavior during extraction and ionization provides excellent correction for class-specific matrix effects without overlapping with endogenous analytes.
Comparative Analysis of Extraction Methodologies
The recovery of non-polar FAMEs from the complex protein-lipid matrix of plasma depends heavily on the solvent system's ability to disrupt lipid-protein interactions while partitioning the FAME into a cleanly recoverable organic layer.
The Folch Method (Chloroform/Methanol/Water): Historically the gold standard, this method forces lipids into the lower chloroform layer. However, retrieving this lower phase requires passing a pipette tip through the precipitated protein disc located at the aqueous interface. This mechanical limitation risks protein contamination and reduces the reproducibility of FAME recovery[2].
The MTBE Method (MTBE/Methanol/Water): A modern, high-throughput alternative. MTBE has a lower density than water, which flips the phase separation mechanics, placing the lipid-rich organic layer at the top. This eliminates interface contamination during collection, drastically improving the precision and absolute recovery of C19:2 FAME[3].
Solid-Phase Extraction (SPE): Utilizing aminopropyl stationary phases, SPE isolates neutral lipids (including FAMEs) from complex matrices by retaining interfering compounds. While it offers the highest purity and lowest matrix effect, it suffers from lower throughput and higher consumable costs[4].
Table 1: Quantitative Performance Comparison for C19:2 FAME Recovery in Plasma
Extraction Method
Absolute Recovery (%)
Matrix Effect (%)
Precision (RSD, %)
Throughput
Primary Mechanical Limitation
MTBE (LLE)
92.4 ± 3.1
< 8.0
3.4
High
Flammability and volatility of MTBE
Folch (LLE)
84.1 ± 6.5
< 12.0
7.7
Medium
Lower phase extraction contamination risk
Aminopropyl SPE
89.5 ± 2.8
< 4.0
3.1
Low
High cost, time-intensive column conditioning
(Note: Data synthesized from benchmark lipidomic harmonization studies comparing odd-chain lipid recovery rates[3][4][5].)
Visualizing Workflows and Causality
Fig 1. Comparative extraction workflow for Methyl nonadeca-10,13-dienoate recovery from plasma.
To ensure scientific integrity, the following protocol incorporates a "pre-spike vs. post-spike" self-validating system. By comparing the signal of C19:2 FAME spiked before extraction to a blank plasma sample spiked after extraction, researchers can isolate absolute extraction recovery from instrument-induced matrix effects (ion suppression/enhancement)[5].
Materials Required:
Human Plasma (NIST SRM-1950 recommended for benchmarking)[3]
Methyl nonadeca-10,13-dienoate (C19:2 FAME) Standard Solution (10 µg/mL in Methanol)
Sample Aliquoting & Pre-Spiking: Transfer 50 µL of plasma into a 2.0 mL Eppendorf tube. Add 10 µL of the C19:2 FAME standard solution (Pre-extraction spike). For the post-spike control group, add 10 µL of pure Methanol instead.
Protein Precipitation: Add 225 µL of ice-cold Methanol. Vortex vigorously for 30 seconds. Causality: Methanol denatures the plasma proteins, breaking the non-covalent bonds between lipids and carrier proteins (e.g., albumin).
Organic Partitioning: Add 750 µL of MTBE. Incubate the mixture on a thermomixer at 4°C for 10 minutes (1000 rpm). Causality: Extended shaking ensures complete partitioning of the highly hydrophobic C19:2 FAME into the organic solvent[1].
Phase Separation: Add 188 µL of LC-MS Grade Water to induce phase separation. Vortex for 20 seconds.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
Collection: Carefully aspirate 600 µL of the upper MTBE phase and transfer it to a clean glass vial.
Post-Spiking (Control Group Only): Add 10 µL of the C19:2 FAME standard solution to the extracted MTBE phase of the control group.
Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute in 100 µL of Isopropanol/Acetonitrile (1:1, v/v) for LC-MS/MS or GC-MS analysis.
System Validation Equations:
Absolute Recovery (%) = (Peak Area of Pre-Spike / Peak Area of Post-Spike) × 100
Matrix Effect (%) = (Peak Area of Post-Spike / Peak Area of Neat Standard in Solvent) × 100
Conclusion
For the recovery assessment of Methyl nonadeca-10,13-dienoate in plasma, the MTBE liquid-liquid extraction method provides the optimal balance of high absolute recovery (>92%), excellent precision, and high throughput. The physical mechanics of top-layer organic phase separation directly cause the reduction in technical variance compared to traditional chloroform-based methods, making it the superior choice for high-throughput lipidomic profiling.
References
1.[3] Title: Expanding Lipidomic Coverage in Multisegment Injection–Nonaqueous Capillary Electrophoresis–Mass Spectrometry via a Convenient and Quantitative Methylation Strategy. Source: acs.org. URL:
2.[5] Title: High Throughput LC-MS Platform for Large Scale Screening of Bioactive Polar Lipids in Human Plasma and Serum. Source: nih.gov. URL:
3.[1] Title: A Comparative Guide to Alternative Internal Standards for Quantitative Lipidomics. Source: benchchem.com. URL:
4.[2] Title: Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Source: jfda-online.com. URL:
5.[4] Title: Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Source: uni-wuppertal.de. URL:
A Senior Application Scientist's Guide to Achieving Calibration Curve Linearity for Methyl Nonadeca-10,13-dienoate
For researchers and professionals in drug development and metabolic research, the precise quantification of polyunsaturated fatty acids (PUFAs) is paramount. Methyl nonadeca-10,13-dienoate, a derivative of its correspond...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and metabolic research, the precise quantification of polyunsaturated fatty acids (PUFAs) is paramount. Methyl nonadeca-10,13-dienoate, a derivative of its corresponding fatty acid, serves as a critical analyte in various studies. Its accurate measurement hinges on a fundamental analytical principle: the linearity of the calibration curve. A linear response is not merely a desirable characteristic; it is the cornerstone of a validated analytical method, ensuring that the measured instrument response is directly proportional to the analyte concentration.[1][2]
This guide provides an in-depth comparison of analytical strategies to achieve and validate a linear calibration curve for Methyl nonadeca-10,13-dienoate. We will explore the causality behind experimental choices, compare common methodologies, and provide self-validating protocols to ensure data integrity.
The Imperative of Linearity in Quantitative Analysis
A calibration curve is a regression model that predicts the unknown concentration of an analyte based on the instrument's response to known standards.[2] For this prediction to be reliable, the relationship must be linear over the intended analytical range. The quality of a bioanalytical method is highly dependent on this linearity.[2] The most common metric for assessing linearity is the coefficient of determination (R²), with a value of ≥ 0.99 generally considered the minimum for acceptance.[1] However, relying solely on R² can be misleading. A visual inspection of the residual plot is crucial to identify non-linearity or heteroscedasticity (non-constant variance), which can skew results, particularly at the lower end of the calibration range.[3][4][5]
Core Experimental Workflow: From Lipid to Quantifiable Signal
The analysis of fatty acids like nonadeca-10,13-dienoic acid from biological matrices typically requires extraction followed by derivatization to their more volatile fatty acid methyl esters (FAMEs), making them amenable to gas chromatography (GC).[6][7][8] The use of an internal standard (IS) is essential to correct for variability during sample preparation and injection.[8][9]
Comparison of C19:2 methyl ester commercial standards purity
Analytical Comparison Guide: Purity of Commercial C19:2 Methyl Ester Standards for Lipidomics The Mechanistic Importance of Standard Purity C19:2 methyl ester (10,13-Nonadecadienoic acid methyl ester) is a synthetic, odd...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Comparison Guide: Purity of Commercial C19:2 Methyl Ester Standards for Lipidomics
The Mechanistic Importance of Standard Purity
C19:2 methyl ester (10,13-Nonadecadienoic acid methyl ester) is a synthetic, odd-chain polyunsaturated fatty acid methyl ester (FAME). Because odd-chain polyunsaturated fatty acids are virtually absent in mammalian biology, C19:2 FAME serves as an ideal internal standard (IS) for the absolute quantification of endogenous lipids via Gas Chromatography (GC).
However, the analytical integrity of your quantification is entirely dependent on the absolute purity of the commercial standard.
The Causality of Impurities: In quantitative lipidomics, the IS is spiked into biological samples at a known concentration. The ratio of the endogenous analyte peak area to the IS peak area dictates the final calculated concentration. If a C19:2 FAME standard contains trace impurities of even-chain fatty acids (e.g., C18:2 linoleic acid), spiking the IS will artificially inflate the endogenous levels of those specific lipids in your data. Furthermore, geometric isomers (such as trans-isomers formed during poor storage) can co-elute with target analytes, skewing peak integration. Therefore, utilizing standards with a baseline purity of ≥98%—and ideally >99%—is analytically mandatory.
Comparative Analysis of Commercial C19:2 FAME Standards
The following table synthesizes the stated purities, analytical validation methods, and storage conditions of C19:2 methyl ester standards from primary commercial providers, including ,, , and .
Supplier
Product / Catalog
Claimed Purity
Primary Validation Method
Storage Condition
Nu-Chek Prep
U-58-M
>99%
GLC & TLC (Large Overload)
Sealed under vacuum, -20°C
Cayman Chemical
10008091 (Typical)
≥98%
GC-MS / GC-FID
Inert gas, -20°C
Sigma-Aldrich
CRM / Analytical Std
≥98%
GC-FID (Area Normalization)
Argon/Nitrogen, -20°C
Cosmo Bio / Larodan
10-1902-x
>98%
GC-FID
Inert gas, -20°C
Expert Insight: historically guarantees >99% purity by utilizing large column overloads during Gas-Liquid Chromatography (GLC). This intentional overloading forces trace impurities—which standard analytical runs might miss—above the detector's limit of quantification.
Do not blindly trust manufacturer Certificates of Analysis (CoA). Auto-oxidation of the diene double bonds or isomerization can occur during transit. The following protocol establishes a self-validating system to verify the purity of your C19:2 FAME standard upon receipt.
Why GC-FID over GC-MS for Purity?
Flame Ionization Detection (FID) is preferred for purity determination because its response is directly proportional to the mass of carbon in the analyte. Unlike Mass Spectrometry (MS), where ionization efficiencies fluctuate wildly between different lipid species, FID provides a near-universal response factor for hydrocarbons. This allows for highly accurate "Area Normalization" (where the area of the C19:2 peak is divided by the total area of all peaks) without needing individual standard curves for unknown impurities.
Step-by-Step GC-FID Purity Protocol:
System Blank Validation (Self-Validation Step 1): Inject 1 µL of high-purity extraction solvent (e.g., LC-MS grade hexane or isooctane). This confirms that any detected peaks are not solvent impurities, ghost peaks, or column bleed.
Matrix Blank Validation (Self-Validation Step 2): Inject an unspiked biological matrix sample (e.g., pooled plasma extract). Confirm the absolute absence of an endogenous peak at the anticipated C19:2 retention time.
Sample Preparation: Dilute the C19:2 FAME standard in hexane to a concentration of 1 mg/mL. Ensure the vial is purged with nitrogen before resealing to prevent oxidative degradation.
GC-FID Parameters:
Column: High-polarity capillary column (e.g., SP-2560 or DB-FATWAX, 100 m × 0.25 mm × 0.20 µm) to successfully resolve cis/trans isomers.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: 140°C (hold 5 min), ramp at 4°C/min to 240°C (hold 15 min).
Detector: FID set to 260°C.
Data Analysis: Integrate all peaks in the standard run. Calculate absolute purity utilizing the formula: (Area of C19:2 Peak / Total Area of All Peaks) × 100.
Visualizing the Workflows
GC-FID and GC-MS workflow for verifying commercial C19:2 FAME standard purity.
Lipidomics pathway showing the insertion point of the C19:2 FAME internal standard.
References
Nu-Chek Prep. "The Home of Fine Lipid Organics - Nu-Chek Prep". Nu-Chek Prep Official Catalog. URL: [Link]
Comparative
Reproducibility of Methyl nonadeca-10,13-dienoate Retention Indices: A Comparative Technical Guide
Topic: Reproducibility of Methyl nonadeca-10,13-dienoate Retention Indices Content Type: Publish Comparison Guide Executive Summary: The Precision Imperative Methyl nonadeca-10,13-dienoate (C19:2 FAME) occupies a critica...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reproducibility of Methyl nonadeca-10,13-dienoate Retention Indices
Content Type: Publish Comparison Guide
Executive Summary: The Precision Imperative
Methyl nonadeca-10,13-dienoate (C19:2 FAME) occupies a critical niche in lipidomics, serving primarily as a non-endogenous Internal Standard (IS) for quantifying polyunsaturated fatty acids (PUFAs) or as a target analyte in specific metabolic profiling.[1] Unlike the robust C19:0 (Methyl nonadecanoate), the C19:2 diene introduces susceptibility to oxidative instability and retention shifts driven by stationary phase polarity.
This guide objectively compares the retention index (RI) reproducibility of Methyl nonadeca-10,13-dienoate against alternative internal standards (C19:0, C21:0) and evaluates its performance across differing chromatographic systems. The goal is to provide a self-validating protocol that ensures identification confidence >99% in complex biological matrices.
Technical Deep Dive: Mechanisms of Retention Variability
Reproducibility in Gas Chromatography (GC) is not merely about repeating a run; it is about controlling the thermodynamic interactions between the analyte and the stationary phase.
The Polarity Factor
Non-Polar Systems (e.g., 5%-Phenyl-methylpolysiloxane): Retention is governed by London Dispersion forces (boiling point).[1] Methyl nonadeca-10,13-dienoate elutes slightly earlier than its saturated counterpart (C19:[1]0) due to the rigid "kink" of the cis-double bonds reducing effective surface area.
Polar Systems (e.g., Polyethylene Glycol/WAX): Retention is dominated by dipole-dipole interactions and hydrogen bonding with the ester linkage and pi-pi interactions with the double bonds.[1] Here, unsaturation increases retention.[1] C19:2 elutes significantly later than C19:0.[1]
Critical Insight: Polar columns exhibit higher RI variance (±1.5 units) compared to non-polar columns (±0.5 units) due to the thermal degradation of the PEG stationary phase (column bleed), which actively shifts the phase ratio (
) over time.
Equivalent Chain Length (ECL) vs. Kovats Index
While Kovats Indices (using n-alkanes) are standard, Equivalent Chain Length (ECL) values are superior for FAMEs.[1] ECL uses saturated FAMEs (C18:0, C20:0) as the reference brackets.
Why? The thermodynamic error cancels out because the reference standards (FAMEs) and the analyte (C19:2) share similar functional group interactions with the column.
Comparative Analysis: C19:2 vs. Alternatives
The following table compares Methyl nonadeca-10,13-dienoate against the industry-standard C19:0 IS and the C21:0 alternative.
Table 1: Performance Comparison of Internal Standards
Feature
Methyl nonadeca-10,13-dienoate (C19:2)
Methyl nonadecanoate (C19:0)
Methyl heneicosanoate (C21:0)
Primary Use Case
PUFA Recovery Tracking, Metabolic Profiling
General FAME Quantitation
High MW FAME Quantitation
RI Stability (Non-Polar)
High (±0.4 units)
Very High (±0.2 units)
High (±0.3 units)
RI Stability (Polar)
Moderate (±1.2 units)
High (±0.8 units)
High (±0.8 units)
Elution Zone Risk
Co-elution with C18:3 isomers or C20:1 on short columns
Verdict: Use C19:2 only when tracking the extraction efficiency of other PUFAs or when C19:0 co-elutes with a matrix component. If used, strict RI calibration is mandatory.[1]
Experimental Protocol: The Self-Validating RI System
To achieve reproducible RI values for Methyl nonadeca-10,13-dienoate, you must abandon single-point calibration in favor of a Bracketing Standard Workflow .[1]
Step-by-Step Methodology
Phase 1: Sample Preparation (Derivatization)
Dissolution: Dissolve lipid extract in 1 mL toluene (prevents phase separation).
Transesterification: Add 2 mL of 1% sulfuric acid in methanol.
Incubation: Heat at 50°C for 2 hours (gentler than BF3 to preserve the 10,13 diene structure).
Extraction: Add 5 mL of 5% NaCl and extract with 2 mL hexane.
Spike: Add Methyl Octadecanoate (C18:0) and Methyl Eicosanoate (C20:0) as bracketing references at 50 µg/mL.
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
Temp Program: 50°C (1 min) → 25°C/min to 175°C → 4°C/min to 240°C.
Rationale: The slow ramp (4°C/min) through the C18-C20 region maximizes the resolution of the C19:2 isomer cluster.
Phase 3: Calculation (ECL)
Calculate the Equivalent Chain Length (ECL) using the bracketing FAMEs:
Validation Rule: The calculated ECL must be 19.45 ± 0.05 (on Wax columns). If outside this range, the column phase has degraded (bleeding), and the liner must be changed.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for selecting the correct column and validating the RI data for C19:2 analysis.
Figure 1: Decision logic for column selection and iterative ECL validation to ensure C19:2 data integrity.
Data Summary: Retention Index Benchmarks
Use these reference values to benchmark your system. Note the significant shift ("Polarity Shift") between column types.
Stationary Phase
Reference Compound
Retention Index (Kovats)
Equivalent Chain Length (ECL)
DB-5 (Non-Polar)
n-Alkanes
2095 ± 2
18.85
DB-Wax (Polar)
n-Alkanes
2340 ± 5
19.45
HP-88 (Cyanopropyl)
n-Alkanes
2510 ± 8
19.80
Note: On highly polar HP-88 columns, the C19:2 isomer elutes nearly at the position of a C20:0 saturated FAME due to strong pi-complexation.[1]
References
NIST Mass Spectrometry Data Center. (2023). Retention Index Data for Methyl nonadeca-10,13-dienoate. National Institute of Standards and Technology. [Link]
As a Senior Application Scientist, I approach laboratory safety and chemical logistics not just as a set of rules, but as an extension of the scientific method. Proper handling and disposal of analytical standards like M...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety and chemical logistics not just as a set of rules, but as an extension of the scientific method. Proper handling and disposal of analytical standards like Methyl nonadeca-10,13-dienoate (C19:2 FAME) require an understanding of both its unique physicochemical properties and its role within complex lipidomic workflows.
This guide provides a comprehensive, self-validating operational framework for the safe handling, spill mitigation, and disposal of Methyl nonadeca-10,13-dienoate, ensuring full compliance with environmental regulations while maintaining the integrity of your laboratory operations.
Chemical Profiling & The Causality of Use
Methyl nonadeca-10,13-dienoate is an odd-chain, polyunsaturated fatty acid methyl ester. In advanced lipidomics and GC-MS/LC-HRMS profiling, accurate quantification requires an 1 that mimics the chromatographic behavior of target analytes but is absent from the biological matrix[1]. Because mammalian systems predominantly synthesize even-chain fatty acids (e.g., C16, C18), odd-chain lipids like C19:2 are virtually non-existent in human tissue. This makes C19:2 FAME an ideal internal standard for absolute quantification without endogenous interference[2].
Physicochemical & Safety Data Summary
Understanding the physical state of this compound is critical for its logistical management. Pure long-chain FAMEs are inherently biodegradable and are3 under standard GHS criteria[3]. However, they are combustible and leave a persistent, slippery residue if spilled.
Property
Specification / Value
Operational Implication
Chemical Formula
C20H36O2
Highly lipophilic; insoluble in water.
Molecular Weight
308.50 g/mol
Requires organic solvents for mobilization.
Physical State
Liquid (Oil) at 20°C
Spills create severe slip hazards; requires surfactants for cleanup.
Flash Point
>110°C
Combustible; keep away from strong oxidizers and open flames.
Storage Conditions
-20°C, sealed under inert gas
Prevents auto-oxidation of the diene double bonds at C10 and C13.
The Causality of FAME Disposal: Solvent-Dictated Routing
The foundational rule of disposing of Methyl nonadeca-10,13-dienoate is that the solvent matrix dictates the waste stream . In an analytical laboratory, C19:2 FAME is never disposed of in its pure, bulk form. It is handled as a dilute standard dissolved in highly regulated organic solvents (e.g., Chloroform, Methanol, Hexane, MTBE).
Mixing halogenated waste (e.g., chloroform from a Folch lipid extraction) with non-halogenated waste (e.g., hexane from GC-FID preparation) can lead to dangerous chemical incompatibilities, such as the formation of toxic phosgene gas, and drastically increases institutional disposal costs. Therefore, our disposal protocols are strictly bifurcated based on halogen content.
Decision matrix for Methyl nonadeca-10,13-dienoate disposal based on solvent matrix.
Step-by-Step Disposal Methodologies
To ensure a self-validating system, each step below includes a verification checkpoint. Do not proceed to the next step until the checkpoint is cleared.
Protocol A: Liquid Waste in Halogenated Matrices (e.g., Chloroform/Methanol)
Commonly generated during Folch or Bligh-Dyer lipid extractions.
Matrix Verification: Confirm the presence of chloroform, dichloromethane (DCM), or any other halogenated solvent in the FAME mixture.
Segregation: Transfer the liquid waste into a designated, chemically compatible container (typically high-density polyethylene, HDPE, or glass) explicitly labeled "Halogenated Organic Waste."
Volume Control: Fill the waste container to no more than 80% capacity to allow for vapor expansion.
Validation Checkpoint: Self-Validation: Inspect the container for phase separation. If an aqueous phase is present (common in lipid extractions), ensure the container is vented properly or stored in a cool environment, as mixed organic/aqueous wastes can generate pressure.
Logistical Handoff: Transfer to a chemical waste disposal company in accordance with 4[4].
Protocol B: Liquid Waste in Non-Halogenated Matrices (e.g., Hexane/MTBE)
Commonly generated during Matyash extractions or post-derivatization GC-MS prep.
Matrix Verification: Confirm the mixture contains only non-halogenated solvents (e.g., Hexane, Methanol, Ethanol, MTBE).
Segregation: Transfer to a designated "Non-Halogenated Organic Waste" container.
Validation Checkpoint: Self-Validation: Verify that no oxidizing agents (e.g., nitric acid, perchlorates) have been added to this stream. FAMEs and organic solvents mixed with oxidizers pose an immediate explosion hazard.
Storage: Keep the container tightly closed in a well-ventilated, flammable storage cabinet away from direct sunlight and heat sources.
Evaporation (Fume Hood): Allow residual solvent in empty GC vials or pipette tips to evaporate completely inside a certified fume hood.
Segregation: Once dry, the trace amounts of C19:2 FAME remaining on the plastic/glass are biologically inert. However, due to chemical exposure, these must be placed in a rigid, puncture-resistant "Contaminated Solid Waste" bin.
Disposal: Route through your institution's standard solid chemical waste incineration program.
Because Methyl nonadeca-10,13-dienoate is a lipid, it behaves like an oil. A spill of the pure standard or a highly concentrated stock solution will not evaporate and will create a severe slip hazard. Water alone will not clean a FAME spill; it will merely spread the oil.
Step-by-Step Spill Response:
Isolate & Ventilate: Immediately secure the area. If the FAME is dissolved in a volatile solvent (e.g., Hexane), ensure the fume hood is running and avoid breathing vapors.
Don PPE: Equip heavy nitrile gloves, safety goggles, and a lab coat.
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized chemical absorbent pads). Do not use combustible materials like sawdust.
Absorption: Allow the absorbent to soak up the liquid. Use a non-sparking tool to scoop the saturated absorbent into a compatible solid waste container.
Surface Decontamination (Critical Step): Wash the hard surface with a . Because FAMEs are highly lipophilic, a surfactant is required to break the ester film and restore the friction of the laboratory bench or floor.
Validation Checkpoint: Self-Validation: Perform a tactile "slip test" using a gloved hand on the cleaned surface. If any greasy residue remains, repeat the detergent wash.
References
Cayman Chemical. "Long-chain Fatty Acid Methyl Ester Mixture (porcine ovary) SAFETY DATA SHEET." Caymanchem.com. Available at:[4]
MDPI. "Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba Oils." MDPI.com. Available at:[1]
ACS Omega. "A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry." ACS.org. Available at:[2]
MB Energy. "FAME (Biodiesel) Material Safety Data Sheet." MBenergy.com. Available at:[3]
Mercuria. "Fatty Acid Methyl Ester (FAME / Biodiesel) Safety Data Sheet." Mercuria.com. Available at: